Ulk1-IN-3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H21ClO5 |
|---|---|
分子量 |
436.9 g/mol |
IUPAC名 |
3-[4-(chloromethyl)phenyl]-2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C25H21ClO5/c1-28-18-9-10-19-21(13-18)31-25(17-8-11-20(29-2)22(12-17)30-3)23(24(19)27)16-6-4-15(14-26)5-7-16/h4-13H,14H2,1-3H3 |
InChIキー |
CHIVVVFJYKGVFB-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Ulk1-IN-3: A Technical Guide to its Mechanism of Action in Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulk1-IN-3, also identified as Compound 8, is a novel, chromone-based small molecule inhibitor targeting the ULK1 (Unc-51 like autophagy activating kinase 1) protein. As a central initiator of the autophagy pathway, ULK1 is a prime target for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in the modulation of autophagy. The information presented herein is collated from the primary literature, including quantitative data, detailed experimental methodologies, and an exploration of the associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating autophagy modulation.
Core Mechanism of Action
This compound is proposed to function as a direct inhibitor of ULK1 kinase activity. Molecular docking and molecular dynamics simulations suggest that this compound can bind directly to the ULK1 protein, thereby interfering with its catalytic function.[1][2] By inhibiting ULK1, this compound effectively blocks the initiation of the autophagy cascade. This leads to a modulation of downstream autophagic processes and can sensitize cancer cells to apoptosis.
The ULK1 complex, which includes ULK1, ATG13, FIP200, and ATG101, is a critical signaling hub that integrates nutrient and energy status to regulate autophagy. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1. Conversely, under starvation or stress conditions, AMPK activates ULK1, leading to the phosphorylation of downstream substrates and the initiation of autophagosome formation. This compound, by targeting the kinase activity of ULK1, is expected to disrupt these downstream phosphorylation events.
Quantitative Data
The following table summarizes the available quantitative data for this compound. It is important to note that while the cytotoxic effects have been quantified, direct enzymatic inhibition data (IC50) for ULK1 is not yet publicly available in the primary literature.
| Parameter | Cell Line | Value | Description | Reference |
| LC50 | SW620 (Colorectal Carcinoma) | 3.2 µM | Concentration causing 50% cell death after 72 hours of treatment. | [1][2] |
| LC50 | 5-Fluorouracil (Control) | 4.2 µM | Comparative cytotoxic concentration of a standard chemotherapy agent. | [1][2] |
Signaling Pathways
The primary signaling pathway affected by this compound is the autophagy initiation pathway mediated by ULK1. By inhibiting ULK1, the compound disrupts the downstream signaling cascade that leads to the formation of the autophagosome.
ULK1-Mediated Autophagy Initiation Pathway
Caption: ULK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing this compound.[2]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
SW620 colorectal carcinoma cells (or other cancer cell lines)
-
96-well plates
-
Culture media (e.g., RPMI, DMEM)
-
This compound (Compound 8) stock solution in DMSO
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL in culture media)
-
DMSO (for dissolving formazan (B1609692) salts)
-
Microplate reader
Procedure:
-
Seed cells (1500–5000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Replace the culture media with 50 µL of fresh media.
-
Add 50 µL of this compound at various concentrations (prepared in DMSO-containing culture media, final DMSO concentration should be 0.5%). Include a vehicle control (0.5% DMSO).
-
Incubate the plate for 72 hours.
-
Remove the culture medium and add 100 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value.
Western Blot Analysis of Autophagy Markers
This protocol is used to assess the impact of this compound on the expression and modification of key autophagy-related proteins.
Materials:
-
SW620 cells
-
T75 flasks
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors (PMSF)
-
Bicinchoninic acid (BCA) protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-phospho-ULK1, anti-ULK1, anti-phospho-AMPK, anti-AMPK, anti-phospho-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed SW620 cells (1.5 x 10^4 cells/cm²) in a T75 flask and incubate overnight.
-
Treat the cells with this compound at desired concentrations (e.g., 1.25, 2.5, and 5 µM) for 24 hours.
-
Harvest and lyse the cells with PMSF-containing cell lysis buffer.
-
Centrifuge the lysates at 13,300 x g for 15 minutes and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
SW620 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed SW620 cells and treat with vehicle control (0.5% DMSO) and different concentrations of this compound for 24, 48, and 72 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflows
Workflow for Characterizing this compound's Effect on Autophagy and Apoptosis
Caption: Workflow for assessing the biological effects of this compound.
Conclusion
This compound is a promising chromone-based inhibitor of ULK1 with demonstrated cytotoxic and pro-apoptotic effects in colon cancer cells.[1][2] Its mechanism of action is centered on the modulation of autophagy, a key cellular process for survival and homeostasis. While the direct inhibitory constant (IC50) against ULK1 kinase remains to be elucidated, the available data strongly suggest that this compound is a valuable tool for studying the role of ULK1 in autophagy and a potential lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully characterize its pharmacological profile and in vivo efficacy.
References
Unraveling the Cellular Target and Mechanism of Ulk1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulk1-IN-3, also identified as Compound 8, is a novel, chromone-based small molecule that has emerged as a potential inhibitor of UNC-51-like kinase 1 (ULK1).[1][2][3][4][5] As a serine/threonine kinase, ULK1 is a critical initiator of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1][2][3][4][5] Dysregulation of autophagy is implicated in numerous diseases, including cancer, making ULK1 an attractive therapeutic target. This technical guide provides a comprehensive overview of the cellular target and mechanism of action of this compound, with a focus on its effects in colon cancer cells, based on the available scientific literature.
Cellular Target and Quantitative Analysis
The primary cellular target of this compound is UNC-51-like kinase 1 (ULK1) .[1][2][3][4][5] Molecular docking and dynamic simulation studies suggest a direct binding interaction between this compound and ULK1.[1][2][3] While direct enzymatic inhibition data (e.g., IC50 or Ki values) for ULK1 are not yet publicly available, the cytotoxic effects of this compound have been quantified in various cancer cell lines.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound (Compound 8) | SW620 (Colon Cancer) | Cell Viability | LC50 | 3.2 µM | [1][2][3] |
| 5-Fluorouracil (Control) | SW620 (Colon Cancer) | Cell Viability | LC50 | 4.2 µM | [1][2] |
Table 1: Quantitative data on the cytotoxic effects of this compound in a colon cancer cell line.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism involving the modulation of autophagy, induction of apoptosis, and cell cycle arrest.[1][2][3][4][5]
Upon entering the cell, this compound is proposed to directly inhibit the kinase activity of ULK1. This inhibition disrupts the initiation of the autophagy cascade. In colon cancer cells, this leads to a series of downstream events culminating in apoptosis and cell cycle arrest.[1][2][3]
Key signaling pathways affected by this compound include:
-
Apoptosis Induction: this compound treatment leads to an increase in reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway.[3][4] This is evidenced by the upregulation of cleaved Poly (ADP-ribose) polymerase (cPARP), a key marker of apoptosis.[3][4]
-
Modulation of Pro- and Anti-Apoptotic Proteins: The compound enhances the availability of the pro-apoptotic proteins BCL-2 agonist of cell death (BAD) and BCL-2 antagonist/killer (BAK).[3]
-
NF-κB and AMPK Activation: this compound upregulates the expression of NF-κβ and AMP-activated protein kinase (AMPK).[3][4] The activation of AMPK, a central energy sensor, can under certain conditions promote apoptosis.
-
Inhibition of the PI3K/AKT Pathway: The expression of AKT, a key kinase in a major cell survival pathway, is downregulated following treatment with this compound.[3][4]
-
Autophagy Modulation: An increase in the lipidation of the autophagy marker light chain 3B (LC3B) is observed.[3] This seemingly contradictory effect in the presence of a ULK1 inhibitor suggests a complex interplay where the blockade of productive autophagy may lead to the accumulation of autophagic vesicles.
-
Cell Cycle Arrest: In SW620 colon cancer cells, this compound induces cell cycle arrest at the G2/M and S phases.[3][4]
Caption: Proposed signaling pathway of this compound in colon cancer cells.
Experimental Protocols
While the precise, detailed protocols from the primary literature are not publicly accessible, the following are standardized methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., SW620) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with this compound at various concentrations (e.g., 1.25-10 µM) for a defined period (e.g., 24 hours). Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound (e.g., 1.25-5 µM) for the desired time (e.g., 48 hours). Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, NF-κβ, AMPK, AKT, LC3B, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a promising novel inhibitor of ULK1 with demonstrated cytotoxic and anti-proliferative effects in colon cancer cells. Its mechanism of action involves the induction of apoptosis through the generation of ROS and modulation of key survival and apoptotic signaling pathways, as well as the induction of cell cycle arrest. While further studies are required to determine its precise binding kinetics, in vitro inhibitory concentration against ULK1, and its selectivity profile across the kinome, this compound represents a valuable chemical probe for studying the role of ULK1 in cancer and a potential lead compound for the development of new anti-cancer therapeutics that modulate autophagy.
References
- 1. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - UM Research Repository [eprints.um.edu.my]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
Ulk1-IN-3: A Technical Guide to a Novel Chemical Probe for ULK1-Mediated Autophagy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulk1-IN-3 is a novel chromone-based small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical serine/threonine kinase that plays a pivotal role in the initiation of autophagy. This technical guide provides a comprehensive overview of this compound as a chemical probe for investigating ULK1 function. It details the compound's effects on cellular processes, including autophagy, cell cycle, and apoptosis, particularly in the context of colon cancer. This document compiles available quantitative data, outlines detailed experimental protocols for its characterization, and presents visual representations of the ULK1 signaling pathway and experimental workflows to facilitate its application in research and drug discovery.
Introduction to ULK1 and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, essential for maintaining cellular homeostasis. The initiation of autophagy is tightly regulated by the ULK1 complex, which integrates signals from nutrient-sensing pathways involving mTOR and AMPK. ULK1, the mammalian ortholog of the yeast Atg1, is a serine/threonine kinase that, upon activation, phosphorylates several downstream targets to initiate the formation of the autophagosome. Given its central role, ULK1 has emerged as a promising therapeutic target for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. Chemical probes that can potently and selectively inhibit ULK1 are invaluable tools for dissecting its complex biology and validating its therapeutic potential.
This compound: A Novel Chromone-Based ULK1 Inhibitor
This compound (also referred to as compound 8 in its discovery publication) is a recently identified chromone-based compound that demonstrates potential as a ULK1 inhibitor. It has been shown to modulate autophagy and induce apoptosis in colon cancer cell lines, highlighting its potential as a lead compound for the development of anti-cancer therapeutics.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant ULK1 inhibitors for comparative purposes.
Table 1: In Vitro and Cellular Potency of this compound
| Compound | Target | Assay Type | IC50 / LC50 | Cell Line | Reference |
| This compound | Cell Viability | Cytotoxicity Assay | 3.2 µM | SW620 (Colon Cancer) | [1][2][3][4] |
| 5-Fluorouracil | Cell Viability | Cytotoxicity Assay | 4.2 µM | SW620 (Colon Cancer) | [1][2][3][4] |
Note: Specific biochemical IC50 value for this compound against ULK1 kinase is not yet publicly available.
Table 2: Comparative Cellular Activity of Selected ULK1 Inhibitors
| Compound | Target | Cellular EC50 (ULK1 Inhibition) | Reference |
| SBI-0206965 | ULK1 | 2.4 µM | |
| ULK-100 | ULK1 | 83 nM | |
| ULK-101 | ULK1 | 390 nM |
This table provides context with data from other well-characterized ULK1 inhibitors.
Signaling Pathways and Experimental Workflows
ULK1 Signaling Pathway
The following diagram illustrates the central role of ULK1 in the autophagy signaling cascade, integrating inputs from mTOR and AMPK.
Caption: ULK1 integrates nutrient and energy signals to regulate autophagy.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for the characterization of a novel ULK1 inhibitor like this compound.
References
- 1. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - UM Research Repository [eprints.um.edu.my]
- 2. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. tandfonline.com [tandfonline.com]
The Pivotal Role of ULK1 in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a central regulator of autophagy, a catabolic process essential for cellular homeostasis. In the context of oncology, ULK1 plays a multifaceted and often contradictory role, acting as both a tumor suppressor and a promoter of cancer cell survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ULK1's function in cancer, its intricate signaling networks, and its emergence as a compelling therapeutic target. We present a comprehensive overview of the quantitative data from key studies, detailed experimental protocols for investigating ULK1, and visual representations of its signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Duality of ULK1 in Cancer
Autophagy is a cellular self-degradation process that is critical for maintaining cellular health by removing damaged organelles and protein aggregates. However, in cancer, autophagy is a double-edged sword. In the initial stages of tumorigenesis, it can act as a suppressor by limiting cellular damage and preventing the proliferation of malignant cells. Conversely, in established tumors, cancer cells often hijack the autophagic machinery to survive metabolic stress, nutrient deprivation, and the effects of chemotherapy, thereby promoting tumor growth and resistance to treatment.[1]
At the heart of autophagy initiation lies the ULK1 complex, which integrates signals from various upstream pathways to control the onset of this process. Given its critical role, ULK1 has emerged as a high-priority target for cancer therapy. Both inhibition and, in some contexts, activation of ULK1 are being explored as strategies to modulate cancer cell survival.[2] This guide will dissect the complex role of ULK1, providing the necessary technical details for its study and therapeutic targeting.
The ULK1 Signaling Nexus
ULK1 activity is tightly regulated by two master metabolic kinases: the mammalian target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK).[3]
-
mTORC1: The Suppressor: Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 at multiple sites (e.g., Ser757), which disrupts the interaction between ULK1 and AMPK, thereby inhibiting autophagy.[3]
-
AMPK: The Activator: In response to energy stress (high AMP/ATP ratio), AMPK directly phosphorylates ULK1 at different sites, leading to its activation and the initiation of autophagy.[3]
Upon activation, the ULK1 complex, which also includes ATG13, FIP200, and ATG101, phosphorylates several downstream targets to orchestrate the formation of the autophagosome.
Quantitative Data on ULK1 Modulation in Cancer Cells
A growing number of small molecules that modulate ULK1 activity have been developed and tested in various cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Inhibitors of ULK1 and their Efficacy
| Compound | Target(s) | IC50/EC50 | Cancer Cell Line(s) | Key Finding | Reference(s) |
| SBI-0206965 | ULK1, ULK2 | IC50: 108 nM (ULK1), 711 nM (ULK2) | Neuroblastoma (SK-N-AS, SH-SY5Y, SK-N-DZ) | Reduces cell growth and promotes apoptosis. | [4][5] |
| ULK-100 | ULK1, ULK2 | IC50: 1.6 nM (ULK1), 2.6 nM (ULK2); EC50: 83 nM | Non-small-cell lung cancer | More potent than SBI-0206965 in vitro and in cells. | [6] |
| ULK-101 | ULK1, ULK2 | IC50: 8.3 nM (ULK1), 30 nM (ULK2); EC50: 390 nM | Osteosarcoma, Non-small-cell lung cancer | Suppresses autophagy and sensitizes cancer cells to nutrient stress. | [6][7] |
| NVP-BEZ235 | PI3K, mTOR | IC50: 9.0-14.3 nM | Colorectal cancer | Induces autophagy through the AMPK/ULK1 pathway. | [8][9] |
| MRT67307 | ULK1, ULK2 | IC50: 45.0 nM (ULK1), 38.0 nM (ULK2) | Mouse embryonic fibroblasts | Prevents autophagy. | [3] |
| MRT68921 | ULK1, ULK2 | IC50: 2.9 nM (ULK1), 1.1 nM (ULK2) | Mouse embryonic fibroblasts | Prevents autophagy. | [3] |
Table 2: Activators of ULK1 and other Modulators
| Compound | Target(s) | IC50/EC50 | Cancer Cell Line(s) | Key Finding | Reference(s) |
| LYN-1604 | ULK1 (Agonist) | EC50: 18.94 nM | Triple-negative breast cancer (MDA-MB-231) | Induces autophagy-associated cell death. | [1][2][10] |
| Aqueous Extract of Clove | AMPK/ULK1 pathway | IC50: ~150 µg/ml | Pancreatic (ASPC-1), Colon (HT-29) | Inhibits tumor growth by inducing autophagy. | [11][12] |
Detailed Experimental Protocols
Investigating the role of ULK1 requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro ULK1 Kinase Assay
This assay measures the ability of ULK1 to phosphorylate a substrate in the presence of a potential inhibitor.
Protocol:
-
Reagent Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP (e.g., 500 µM), and a suitable substrate like Myelin Basic Protein (MBP) (e.g., 5 mg/ml).[13] Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the test inhibitor dilutions. Then, add the master mix to each well.
-
Enzyme Addition: Thaw purified recombinant ULK1 enzyme on ice and dilute to the desired concentration (e.g., 10 ng/µl) in 1x Kinase Assay Buffer.[13]
-
Initiation: Start the kinase reaction by adding the diluted ULK1 enzyme to each well, except for the blank controls.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[13]
-
Detection: Stop the reaction and measure the kinase activity. For ADP-Glo™ assays, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13][14] Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Autophagy Flux Assay by LC3-II Western Blot
This assay is crucial for determining the dynamic process of autophagy, rather than just the static number of autophagosomes.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the compound of interest for the desired time. Include four experimental groups: untreated, compound-treated, lysosomal inhibitor-treated (e.g., Bafilomycin A1 or Chloroquine), and co-treated with the compound and a lysosomal inhibitor.[15][16]
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 12-15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity of LC3-II. Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates a higher autophagic flux.
Immunoprecipitation of the ULK1 Complex
This technique is used to isolate the ULK1 complex and identify its interacting partners.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against ULK1 and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against known ULK1 complex components (ATG13, FIP200, ATG101) or potential new interactors.
Cell Viability and Apoptosis Assays
-
MTT/CCK8 Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are treated with the ULK1 modulator, and then incubated with MTT or CCK8 reagent. The resulting formazan (B1609692) product is quantified by measuring the absorbance at a specific wavelength.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, permeabilized, and then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. The incorporated label is visualized by fluorescence microscopy.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.
In Vivo Xenograft Models
These models are essential for evaluating the anti-tumor efficacy of ULK1 modulators in a living organism.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ULK1 modulator and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Analyze the tumors for weight, and perform histological and immunohistochemical analyses for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Mesothelial Clearance Assay
This in vitro assay models the early steps of ovarian cancer metastasis.
Protocol:
-
Cell Labeling: Label ovarian cancer cells with a red fluorescent protein (RFP) and mesothelial cells with a green fluorescent protein (GFP).[17]
-
Spheroid Formation: Culture RFP-labeled ovarian cancer cells in low-adhesion plates to allow them to form multicellular spheroids.[17]
-
Mesothelial Monolayer Formation: Plate GFP-labeled mesothelial cells on fibronectin-coated glass-bottom dishes to form a confluent monolayer.[17]
-
Co-culture: Transfer the ovarian cancer spheroids onto the mesothelial monolayer.
-
Live-cell Imaging: Use time-lapse fluorescence microscopy to monitor the interaction between the spheroids and the monolayer over several hours.
-
Analysis: Quantify the ability of the cancer cell spheroids to clear the mesothelial cells by measuring the area of the "hole" created in the GFP-labeled monolayer.[17]
Conclusion and Future Directions
ULK1 stands at a critical crossroads in cancer cell signaling, making it a highly attractive target for therapeutic intervention. Its dual role in promoting or suppressing tumors underscores the importance of a context-dependent approach to its modulation. The development of potent and selective ULK1 inhibitors has provided valuable tools for dissecting its function and has shown promise in preclinical studies, particularly in combination with other targeted therapies like mTOR inhibitors.
Future research should focus on:
-
Identifying biomarkers to predict which tumors will be sensitive to ULK1 inhibition or activation.
-
Developing more specific ULK1 inhibitors to minimize off-target effects.
-
Exploring the non-autophagic functions of ULK1 in cancer, which are still not fully understood.
-
Conducting clinical trials to evaluate the safety and efficacy of ULK1-targeting agents in cancer patients.
By continuing to unravel the complexities of ULK1 signaling, the scientific community can pave the way for novel and effective cancer therapies that exploit this key vulnerability in cancer cells.
References
- 1. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The dual PI3K/mTOR inhibitor NVP-BEZ235 induces tumor regression in a genetically engineered mouse model of PIK3CA wild-type colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scite.ai [scite.ai]
- 12. Aqueous extract of clove inhibits tumor growth by inducing autophagy through AMPK/ULK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. ULK1 Kinase Enzyme System Application Note [promega.jp]
- 15. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 16. proteolysis.jp [proteolysis.jp]
- 17. In vitro mesothelial clearance assay that models the early steps of ovarian cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Ulk1-IN-3 on the ULK1 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. The ULK1 complex, which also comprises ATG13, FIP200, and ATG101, acts as a crucial signaling hub, integrating upstream nutrient and energy status signals from mTORC1 and AMPK to regulate autophagosome formation.[1][2] Given its central role, ULK1 has emerged as a promising therapeutic target for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders. This technical guide provides an in-depth analysis of Ulk1-IN-3, a novel chromone-based inhibitor of ULK1, and its effects on the ULK1 complex and associated cellular pathways.
This compound: A Novel Chromone-Based ULK1 Inhibitor
This compound, also identified as Compound 8, is a recently developed small molecule designed to target ULK1.[3] Its chromone (B188151) scaffold represents a novel chemotype for ULK1 inhibitors.[3] This compound has been shown to modulate autophagy, induce apoptosis, and cause oxidative stress in cancer cell lines, highlighting its potential as a lead compound for the development of new anti-cancer therapies.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (Compound 8) from studies in human cancer cell lines.
Table 1: Cytotoxicity of this compound (Compound 8)
| Cell Line | Cancer Type | LC50 (μM) after 72h |
| SW620 | Colorectal Carcinoma | 3.2[3] |
| 786-O | Kidney Cancer | > 20 |
| MCF-7 | Breast Cancer | > 20 |
| T-24 | Bladder Cancer | > 20 |
LC50 values were determined by treating cells with a concentration range of 0-20 μM for 72 hours.[3]
Table 2: Cellular Effects of this compound (Compound 8) in SW620 Cells
| Concentration (μM) | Treatment Duration | Effect |
| 1.25 - 10 | 24 hours | Induces G2/M and S phase cell cycle arrest.[4] |
| 1.25 - 5 | 48 hours | Triggers the intrinsic apoptotic pathway.[4] |
| 1.25 - 5 | 48 hours | Upregulates cleaved PARP (cPARP) expression.[4] |
| 1.25 - 5 | 48 hours | Upregulates NFκβ and AMPK expression.[4] |
| 1.25 - 5 | 48 hours | Downregulates AKT expression.[4] |
Mechanism of Action and Effect on the ULK1 Complex
Molecular docking and molecular dynamics simulations suggest that this compound directly binds to the ATP-binding pocket of the ULK1 kinase domain.[3] This binding is predicted to inhibit the catalytic activity of ULK1, thereby blocking its ability to phosphorylate downstream substrates essential for autophagy initiation.
The inhibition of ULK1 kinase activity by this compound is expected to prevent the phosphorylation of key downstream targets, thereby blocking the initiation of autophagy. While direct evidence of reduced phosphorylation of ULK1 substrates by this compound is not yet published, the observed modulation of the autophagic machinery (e.g., effects on LC3B) in cellular assays is consistent with this mechanism.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (LC50 Determination)
-
Objective: To determine the concentration of this compound that causes 50% cell death (LC50).
-
Method:
-
Seed SW620, 786-O, MCF-7, and T-24 cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0 to 20 μM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the LC50 value using non-linear regression analysis.[3]
-
Western Blot Analysis of Protein Expression
-
Objective: To analyze the effect of this compound on the expression levels of key signaling proteins.
-
Method:
-
Seed SW620 cells in 6-well plates.
-
Treat cells with the desired concentrations of this compound (e.g., 1.25, 2.5, 5 μM) for 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, NFκβ, AMPK, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.[4]
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Method:
-
Treat SW620 cells with this compound (e.g., 1.25 to 10 μM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[4]
-
Logical Relationships and Signaling Cascade
The following diagram illustrates the logical relationship between this compound treatment and its downstream cellular consequences based on the available data.
Conclusion
This compound is a novel, chromone-based small molecule inhibitor that shows promise as a modulator of autophagy and an inducer of apoptosis in cancer cells. While its direct inhibitory effect on the ULK1 kinase is supported by computational modeling, further in vitro biochemical assays are needed to quantify its potency and selectivity. The available cellular data demonstrates that this compound effectively induces cell cycle arrest and apoptosis in colorectal cancer cells at low micromolar concentrations. This technical guide provides a comprehensive overview of the current knowledge on this compound and detailed protocols for its characterization, serving as a valuable resource for researchers in the fields of autophagy, cancer biology, and drug discovery.
References
- 1. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Investigating the discovery and development of Ulk1-IN-3
An In-depth Technical Guide to the Discovery and Development of Ulk1-IN-3
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also identified as Compound 8 in its primary discovery literature, is a novel chromone-based small molecule that has emerged as a potential inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). As a key initiator of the autophagy pathway, ULK1 represents a strategic target for therapeutic intervention, particularly in oncology. This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental validation of this compound. It details the compound's effects on cancer cell lines, including its potent cytotoxicity, induction of cell cycle arrest, and initiation of apoptosis via oxidative stress. Methodologies for the key experiments are provided, alongside structured data tables and diagrams illustrating the relevant biological pathways and experimental workflows. While cellular data and computational models suggest ULK1 as a target, it is noteworthy that direct enzymatic inhibition data has not been published.
Introduction: ULK1 as a Therapeutic Target
Unc-51 like autophagy activating kinase 1 (ULK1) is a highly conserved serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins.[1][2] ULK1 functions as a critical node, integrating upstream signals from nutrient and energy sensors like mTORC1 (a negative regulator) and AMPK (a positive regulator) to control the formation of the autophagosome.[3][4]
In many cancers, autophagy is co-opted as a survival mechanism, allowing tumor cells to withstand metabolic stress and resist therapy.[5][6] Consequently, inhibiting ULK1 kinase activity has become an attractive strategy for cancer drug development, aiming to block this pro-survival pathway and enhance the efficacy of other anticancer agents.[5][7] The development of this compound represents an effort to explore the chromone (B188151) scaffold as a novel chemical starting point for potent and selective ULK1 inhibitors.[1]
The ULK1 Signaling Pathway
Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), thereby suppressing autophagy.[3] Conversely, under conditions of energy stress (e.g., glucose deprivation), AMPK is activated. AMPK promotes autophagy both by inhibiting mTORC1 and by directly phosphorylating and activating ULK1.[4][8] Once active, the ULK1 complex phosphorylates multiple downstream components of the autophagy machinery, including Beclin-1 and ATG14, which are part of the VPS34 lipid kinase complex essential for autophagosome nucleation.[8][9]
References
- 1. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Blockage of AMPK-ULK1 pathway mediated autophagy promotes cell apoptosis to increase doxorubicin sensitivity in breast cancer (BC) cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ULK1 forms distinct oligomeric states and nanoscopic structures during autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human autophagy-initiating complexes ULK1C and PI3KC3-C1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Concentration of Ulk1-IN-3 for Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal concentration of Ulk1-IN-3, a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), for use in Western Blot analysis. The provided methodologies and data aim to guide researchers in effectively utilizing this inhibitor to probe the ULK1 signaling pathway and its role in autophagy and other cellular processes.
Introduction
This compound is a chemical inhibitor targeting ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy. Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Western blotting is a key technique to study the effects of inhibitors like this compound on protein expression and signaling pathways. Determining the optimal concentration of the inhibitor is critical for obtaining reliable and reproducible results. This document outlines the necessary protocols and provides guidance on concentration ranges for effective use of this compound in cell culture prior to Western Blot analysis.
Data Presentation: Recommended Concentration Ranges for ULK1 Inhibitors
The following table summarizes recommended concentration ranges for this compound and other commonly used ULK1 inhibitors for treating cells prior to Western Blot analysis. These ranges are compiled from various studies and should be used as a starting point for optimization in your specific cell line and experimental conditions.
| Inhibitor | Cell Line(s) | Treatment Concentration | Treatment Duration | Reference |
| This compound | SW620 | 1.25 - 5 µM | 48 hours | [1] |
| SBI-0206965 | General Use | 10 - 50 µM | 1 - 72 hours | [2] |
| MRT68921 | U251, MNK45 | 0.5 - 5 µM | 8 hours | [3][4] |
Signaling Pathway
The ULK1 signaling pathway is a central regulator of autophagy, integrating signals from nutrient and energy sensors like mTORC1 and AMPK. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1. Conversely, under nutrient starvation, AMPK is activated and promotes ULK1 activity. Activated ULK1 then phosphorylates downstream targets to initiate the formation of the autophagosome.
Caption: The ULK1 signaling pathway in autophagy regulation.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Western Blot
This protocol describes a dose-response experiment to identify the optimal concentration of this compound for inhibiting ULK1 activity in a specific cell line, as assessed by Western Blot. The readout for ULK1 inhibition can be the phosphorylation status of ULK1 itself or its downstream targets (e.g., p-ATG13).
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ULK1, anti-ULK1, anti-p-ATG13, anti-ATG13, anti-LC3B, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 8, 24, or 48 hours).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blot Analysis:
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-ULK1) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. The optimal concentration of this compound is the lowest concentration that gives a significant and maximal reduction in the phosphorylation of the target protein without causing significant cell death or off-target effects.
Caption: Experimental workflow for optimizing this compound concentration.
Conclusion
The optimal concentration of this compound for Western Blot analysis is cell-type and context-dependent. The provided protocols and concentration ranges serve as a robust starting point for researchers to determine the ideal experimental conditions. Careful optimization is crucial for obtaining accurate and meaningful data on the role of ULK1 in cellular signaling pathways. By following these guidelines, researchers can confidently employ this compound as a tool to further our understanding of autophagy and its implications in health and disease.
References
Application Notes: Performing a ULK1 Kinase Assay with Ulk1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a catabolic process essential for cellular homeostasis, stress response, and the removal of damaged organelles.[1][2][3] The ULK1 complex, which also includes ATG13, FIP200, and ATG101, integrates upstream signals from nutrient-sensing pathways, such as mTOR and AMPK, to regulate the formation of the autophagosome.[1][4][5] Given its critical role, ULK1 has emerged as a promising therapeutic target for various diseases, including cancer and neurodegenerative disorders.
These application notes provide a comprehensive guide for performing a biochemical ULK1 kinase assay using Ulk1-IN-3, a potent and selective inhibitor. The provided protocols are based on established luminescence-based kinase assay technologies, such as ADP-Glo™ or Kinase-Glo®, which are readily adaptable for inhibitor screening and characterization.
ULK1 Signaling Pathway
Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inhibits ULK1, suppressing autophagy.[5][6] Conversely, under conditions of cellular stress or nutrient deprivation, AMP-activated protein kinase (AMPK) is activated, which in turn activates ULK1 both directly through phosphorylation and indirectly by inhibiting mTORC1.[6][7] Activated ULK1 then phosphorylates several downstream targets to initiate the autophagy cascade.
Caption: ULK1 signaling pathway regulation.
Potency and Selectivity of ULK1 Inhibitors
The development of potent and selective ULK1 inhibitors is crucial for both basic research and therapeutic applications. The table below summarizes the in vitro potency of several notable ULK1 inhibitors, providing a comparative landscape for researchers. While specific data for this compound is not publicly available, compounds with similar scaffolds like ULK-100 and ULK-101 demonstrate nanomolar potency.
| Compound | ULK1 IC₅₀ (nM) | ULK2 IC₅₀ (nM) | Notes |
| ULK-100 | 1.6 | 2.6 | Potent dual ULK1/ULK2 inhibitor.[1] |
| ULK-101 | 8.3 | 30 | Highly selective ULK1/ULK2 inhibitor with a clean kinome profile.[1][8] |
| SBI-0206965 | 38 - 108 | 212 - 711 | A well-characterized ULK1 inhibitor.[1][6] |
Experimental Protocols
This section provides a detailed protocol for a biochemical ULK1 kinase assay using a luminescence-based detection method (e.g., ADP-Glo™). This protocol is designed for a 96-well format but can be adapted to a 384-well format.
Materials and Reagents
-
Enzyme: Recombinant human ULK1 (ensure high purity and activity).
-
Substrate: Myelin Basic Protein (MBP) is a commonly used generic substrate. Alternatively, a more specific peptide substrate like ULKtide can be used.[6]
-
Inhibitor: this compound dissolved in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1 mg/ml BSA). Commercially available buffers are also suitable.[9]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
-
Plates: White, opaque 96-well plates suitable for luminescence measurements.
-
Multichannel pipettes and a plate reader capable of luminescence detection.
Experimental Workflow
The following diagram illustrates the major steps in the ULK1 kinase assay.
Caption: ULK1 kinase assay workflow.
Detailed Protocol
-
Prepare Reagents:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a stock solution of ATP (e.g., 10 mM).
-
Prepare a stock solution of MBP substrate (e.g., 5 mg/mL).
-
Thaw recombinant ULK1 enzyme on ice. Dilute to the desired concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer just before use. Avoid multiple freeze-thaw cycles.[9]
-
Prepare a serial dilution of this compound in 10% DMSO (or as recommended for the specific inhibitor) at 10x the final desired concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (10% DMSO) to the appropriate wells of a 96-well plate.
-
Include "no enzyme" controls (blank) and "no inhibitor" controls (positive control).
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of diluted ULK1 enzyme to all wells except the "blank" wells. Add 20 µL of 1x Kinase Assay Buffer to the "blank" wells.
-
Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix of ATP and substrate in 1x Kinase Assay Buffer. The final concentration of ATP should be close to its Km for ULK1 if known, or typically between 10-100 µM.
-
Add 25 µL of the ATP/substrate master mix to all wells to initiate the kinase reaction.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 30°C for 45-60 minutes. The incubation time may need to be optimized based on enzyme activity.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "blank" control values from all other readings.
-
Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This document provides a framework for establishing a robust ULK1 kinase assay to evaluate inhibitors like this compound. By following these protocols and understanding the underlying biology of the ULK1 signaling pathway, researchers can effectively characterize the potency and selectivity of novel compounds, contributing to the development of new therapeutics targeting autophagy. Careful optimization of enzyme concentration, substrate concentration, and incubation times will be critical for achieving reliable and reproducible results.
References
- 1. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity | Life Science Alliance [life-science-alliance.org]
- 4. researchgate.net [researchgate.net]
- 5. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ULK1 cycling: The ups and downs of the autophagy response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes: Evaluating ULK1 Inhibitors in SW620 Colorectal Cancer Cells
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process for degrading and recycling cytoplasmic contents.[1][2][3] The ULK1 complex, which also includes ATG13, FIP200, and ATG101, acts as a crucial signaling hub, integrating signals from upstream regulators like mTORC1 (a negative regulator) and AMPK (a positive regulator) to control the onset of autophagy.[1][4][5] In many cancers, autophagy is co-opted as a survival mechanism, helping tumor cells withstand stress and resist therapy.[2][5] Consequently, inhibiting ULK1 has emerged as a promising therapeutic strategy to block autophagy and enhance the efficacy of anti-cancer treatments.[1][4]
These application notes provide generalized protocols for treating the SW620 human colorectal adenocarcinoma cell line with a representative ULK1 inhibitor, Ulk1-IN-3. The methodologies for assessing cellular response, including viability and target engagement, are based on established techniques for similar small molecule inhibitors targeting the ULK1 pathway.
ULK1 Signaling Pathway in Autophagy Initiation
The initiation of autophagy is tightly regulated by the ULK1 kinase complex. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates ULK1. Conversely, under conditions of energy stress, AMPK activates ULK1 through phosphorylation, triggering the downstream autophagy cascade.
Caption: Regulation of the ULK1 complex and autophagy initiation.
Experimental Protocols
General Cell Culture and Maintenance of SW620 Cells
-
Cell Line: SW620 (human colorectal adenocarcinoma).
-
Growth Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 0% CO2 (as L-15 medium is formulated for use in a CO2-free environment).
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
-
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO only) must be included in all experiments.
Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on SW620 cells.[6][7]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed SW620 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Adherence: Incubate the plate for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in growth medium from the 10 mM stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include wells for vehicle control (DMSO at the highest concentration used) and untreated control.
-
Incubation: Incubate the cells with the inhibitor for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation (Example)
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.21 ± 0.07 | 96.8% |
| 0.5 | 1.05 ± 0.06 | 84.0% |
| 1.0 | 0.88 ± 0.05 | 70.4% |
| 5.0 | 0.55 ± 0.04 | 44.0% |
| 10.0 | 0.31 ± 0.03 | 24.8% |
| 25.0 | 0.15 ± 0.02 | 12.0% |
Western Blot Analysis for Autophagy Markers
This protocol is used to confirm that this compound inhibits its target and blocks the autophagy pathway. Inhibition of ULK1 is expected to prevent the degradation of autophagy substrates like p62/SQSTM1 and affect the conversion of LC3-I to its lipidated form, LC3-II.[4][8]
Caption: General workflow for Western Blot analysis.
Protocol:
-
Cell Treatment: Seed SW620 cells in 6-well plates. Once they reach ~70% confluency, treat them with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and separate them by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p62/SQSTM1, LC3, ULK1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcomes
| Treatment | p62/SQSTM1 Level | LC3-II / LC3-I Ratio | p-ULK1 (Substrate) |
| Vehicle Control | Basal | Basal | Basal |
| This compound | Increased | Decreased | Decreased |
| Interpretation | Accumulation indicates autophagy blockade. | Reduced conversion indicates inhibition of autophagosome formation. | Reduced phosphorylation of ULK1 substrates confirms target inhibition. |
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ULK1 (R600) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthetic lethality of combined ULK1 defection and p53 restoration induce pyroptosis by directly upregulating GSDME transcription and cleavage activation through ROS/NLRP3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting ULK1 kinase decreases autophagy and cell viability in high-grade serous ovarian cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Autophagic Flux with Ulk1-IN-3
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders. Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a central initiator of the autophagic process, making it a key target for therapeutic intervention. Ulk1-IN-3 is a potent and selective inhibitor of ULK1, offering a valuable tool for studying the role of ULK1 in autophagy and for assessing autophagic flux. This document provides a detailed protocol for utilizing this compound to monitor and quantify autophagic flux in mammalian cells.
Mechanism of Action
This compound inhibits the kinase activity of ULK1. In the canonical autophagy pathway, ULK1, as part of a complex with ATG13, FIP200, and ATG101, is activated under cellular stress conditions such as nutrient deprivation. Activated ULK1 phosphorylates several downstream targets, including Beclin-1 and components of the VPS34 complex, to initiate the formation of the autophagosome. By inhibiting ULK1 kinase activity, this compound blocks these initial phosphorylation events, thereby preventing the induction of autophagy.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes when assessing autophagic flux with a ULK1 inhibitor like this compound. These values are based on published data for similar ULK1 inhibitors and should be optimized for your specific cell line and experimental conditions.
Table 1: Recommended Concentration and Treatment Times for this compound
| Parameter | Recommended Range | Notes |
| Concentration for Autophagy Inhibition | 1 - 10 µM | Start with a dose-response curve to determine the optimal concentration for your cell line. |
| Treatment Time for Autophagic Flux Assay | 1 - 6 hours | Shorter incubation times are generally sufficient to observe inhibition of autophagic flux. |
| LC50 (e.g., SW620 colon cancer cells) | ~3.2 µM (72h)[1] | Note that the concentration for inhibiting autophagy is typically lower than the cytotoxic concentration. |
Table 2: Expected Changes in Autophagic Flux Markers upon this compound Treatment
| Marker | Expected Change with this compound | Method of Detection |
| LC3-II / LC3-I Ratio | Decrease (in the presence of a lysosomal inhibitor) | Western Blot |
| p62/SQSTM1 Levels | Accumulation or no change (in the presence of a lysosomal inhibitor) | Western Blot |
| GFP-LC3 Puncta | Decrease in number and/or size | Fluorescence Microscopy |
| Phospho-ATG13 (Ser318) | Decrease | Western Blot |
| Phospho-Beclin-1 (Ser14/15 or Ser30) | Decrease | Western Blot |
Signaling Pathway and Experimental Workflow
Caption: ULK1 signaling pathway in autophagy initiation and its inhibition by this compound.
Caption: Experimental workflow for assessing autophagic flux using this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagic Flux
This protocol details the assessment of autophagic flux by monitoring the levels of LC3-II and p62. The use of a lysosomal inhibitor, such as Bafilomycin A1 (BafA1), is crucial to distinguish between a reduction in autophagosome formation and an increase in autophagosome degradation.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, MEFs)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Rabbit anti-phospho-ATG13 (Ser318) (1:1000)
-
Rabbit anti-ATG13 (1:1000)
-
Rabbit anti-β-actin or GAPDH (loading control, 1:5000)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO) in complete medium.
-
Autophagy Induction Group: Induce autophagy by replacing the complete medium with starvation medium (EBSS) for the desired time (e.g., 2 hours).
-
This compound Treatment Group: Pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) in complete medium for 1 hour, then switch to starvation medium containing this compound for the desired time.
-
Lysosomal Inhibition: For each condition, have a parallel set of wells where Bafilomycin A1 (e.g., 100 nM) is added for the last 1-2 hours of the treatment period.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the LC3-II/β-actin ratio and the p62/β-actin ratio.
-
Autophagic flux is determined by the difference in LC3-II levels in the presence and absence of Bafilomycin A1. Inhibition of autophagic flux by this compound will result in a decreased accumulation of LC3-II in the presence of BafA1 compared to the control.
-
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta
This protocol is for visualizing and quantifying the formation of autophagosomes using cells stably or transiently expressing GFP-LC3.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Starvation medium (EBSS)
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment:
-
Follow the same treatment conditions as described in the Western Blot protocol (Protocol 1).
-
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging:
-
Acquire images using a fluorescence microscope.
-
Capture multiple random fields of view for each condition to ensure representative data.
-
-
Data Analysis:
-
Quantify the number of GFP-LC3 puncta per cell using automated image analysis software (e.g., ImageJ with appropriate plugins).
-
A decrease in the number and/or size of GFP-LC3 puncta in this compound treated cells (especially in the presence of BafA1) compared to the control indicates inhibition of autophagosome formation.
-
This compound is a valuable pharmacological tool for the investigation of autophagy. The protocols outlined in this document provide a comprehensive guide for researchers to effectively use this compound to assess autophagic flux through established techniques such as Western blotting and fluorescence microscopy. Careful optimization of experimental conditions for the specific cell system under investigation is recommended to ensure robust and reproducible results.
References
Application Notes: Investigating the ULK1 Complex with Ulk1-IN-3
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1][2] ULK1 functions as part of a large protein complex, which in mammals, minimally consists of ULK1, ATG13, FIP200 (focal adhesion kinase family interacting protein of 200 kDa), and ATG101.[1][2] This complex acts as a crucial node, integrating signals from nutrient-sensing pathways, such as mTORC1 and AMPK, to regulate the formation of the autophagosome.[3][4] Given its central role in autophagy, the ULK1 complex is a significant target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.[2][5]
Ulk1-IN-3 is a novel chromone-based small molecule inhibitor of ULK1.[6] It has been shown to inhibit the cell cycle, modulate autophagy, and induce apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent.[6] Understanding how this compound and other inhibitors affect the integrity, composition, and post-translational modifications of the ULK1 complex is crucial for elucidating their mechanism of action and for the development of more effective drugs.
These application notes provide a detailed protocol for studying the effects of this compound on the ULK1 complex using immunoprecipitation. The protocol describes the treatment of cells with the inhibitor, followed by the immunoprecipitation of an endogenous ULK1 complex component to analyze changes in complex composition and protein-protein interactions.
Data Summary: ULK1 Inhibitors
The following table summarizes quantitative data for this compound and other commonly used ULK1 inhibitors. This information is critical for designing experiments to probe the function of the ULK1 complex.
| Inhibitor Name | Target(s) | IC₅₀ Values | Effective Concentration (Cell Culture) | Key Effects |
| This compound | ULK1 | Not specified | 1.25-10 µM | Induces G2/M and S phase cell cycle arrest; triggers apoptosis; modulates autophagy.[6] |
| MRT68921 | ULK1, ULK2 | 2.9 nM (ULK1), 1.1 nM (ULK2) | ~1-3 µM | Blocks autophagic flux; induces apoptosis in certain cancer cells.[5][7] |
| SBI-0206965 | ULK1 | 108 nM | ~1-10 µM | Suppresses ULK1-mediated phosphorylation; synergizes with mTOR inhibitors to kill tumor cells.[5][8] |
| ULK-101 | ULK1, ULK2 | 1.6 nM (ULK1), 30 nM (ULK2) | Not specified | Potent and selective ULK1 inhibitor; suppresses autophagy.[7] |
ULK1 Signaling Pathway and Experimental Workflow
The diagrams below illustrate the central role of the ULK1 complex in the autophagy signaling pathway and the experimental workflow for the immunoprecipitation protocol.
Caption: ULK1 complex integrates signals from mTORC1 and AMPK to initiate autophagy.
Caption: Experimental workflow for ULK1 complex immunoprecipitation after inhibitor treatment.
Protocol: Immunoprecipitation of the Endogenous ULK1 Complex
This protocol is designed to assess the impact of this compound on the composition and interactions of the endogenous ULK1 complex in mammalian cells.
Materials and Reagents
-
Cell Lines: HEK293T, HeLa, or other suitable cell lines with endogenous expression of ULK1 complex components.
-
Culture Media: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Primary Antibody: Rabbit or mouse anti-ULK1, anti-ATG13, or anti-FIP200 antibody suitable for immunoprecipitation.
-
Isotype Control: Rabbit or mouse IgG.
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or 1% CHAPS[6]), supplemented with protease and phosphatase inhibitor cocktails just before use.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100 (or 0.5% CHAPS[6]).
-
Elution Buffer: 1X SDS-PAGE sample buffer (Laemmli buffer).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
Microcentrifuge (refrigerated).
-
End-over-end rotator.
-
Magnetic rack (for magnetic beads).
-
Standard Western blotting equipment.
-
Experimental Procedure
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells on 10 cm plates to achieve 80-90% confluency on the day of the experiment.
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete culture medium. Based on published data, a concentration range of 1.25 µM to 10 µM is recommended.[6] A vehicle control (DMSO) must be run in parallel.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate the cells for a desired period (e.g., 2, 6, or 24 hours) to assess both short-term and long-term effects on the ULK1 complex.
-
Part 2: Cell Lysis
-
Harvesting: After treatment, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold Lysis Buffer to each 10 cm plate.
-
Scraping: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube. This is the protein extract that will be used for immunoprecipitation. Determine the protein concentration using a standard protein assay (e.g., BCA).
Part 3: Immunoprecipitation
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of protein extract.
-
Incubate on an end-over-end rotator for 1 hour at 4°C.
-
Pellet the beads (using a magnetic rack or centrifugation) and transfer the pre-cleared supernatant to a new tube.
-
-
Antibody Incubation:
-
Add the primary antibody (e.g., anti-ULK1, typically 2-5 µg) to the pre-cleared lysate.
-
For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on an end-over-end rotator for 4 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of pre-washed Protein A/G bead slurry to each tube.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
Part 4: Washing and Elution
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-4 times to thoroughly remove non-specific proteins.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Add 30-50 µL of 1X SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and transfer the supernatant (the eluate) to a new tube.
-
Part 5: Analysis
-
Western Blotting:
-
Load the eluates onto an SDS-PAGE gel, along with a sample of the input lysate (20-30 µg).
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against ULK1, ATG13, FIP200, and ATG101 to check for the presence and relative abundance of these components in the immunoprecipitated complex.
-
-
Mass Spectrometry (Optional):
-
For a more comprehensive and unbiased analysis of changes in the ULK1 interactome following this compound treatment, the eluates can be analyzed by mass spectrometry.
-
Expected Outcomes
This protocol allows researchers to investigate several potential effects of this compound on the ULK1 complex:
-
Disruption of Complex Integrity: A decrease in the co-immunoprecipitation of ATG13, FIP200, or ATG101 with ULK1 could indicate that the inhibitor disrupts the stability of the complex.
-
Altered Protein-Protein Interactions: The inhibitor might promote or inhibit the association of other regulatory proteins with the ULK1 complex. These changes can be detected by Western blotting for specific candidate proteins or discovered through mass spectrometry.
-
Changes in Post-Translational Modifications: By using phospho-specific antibodies, one could assess how this compound affects the phosphorylation status of ULK1 itself (autophosphorylation) or other complex members.
References
- 1. ULK-Atg13-FIP200 Complexes Mediate mTOR Signaling to the Autophagy Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ULK1 forms distinct oligomeric states and nanoscopic structures during autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of mCherry- or GFP-tagged ATG13/101 subcomplex [protocols.io]
- 4. The dynamic Atg13-free conformation of the Atg1 EAT domain is required for phagophore expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of FIP200 CTR-GFP [protocols.io]
- 6. The triad interaction of ULK1, ATG13, and FIP200 is required for ULK complex formation and autophagy [elifesciences.org]
- 7. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Administration and Dosage of ULK1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process essential for homeostasis, stress response, and survival. Dysregulation of ULK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the in vivo administration and dosage of ULK1 inhibitors, using publicly available data from preclinical studies of several tool compounds as a guide. Due to the absence of specific in vivo administration data for a compound designated "Ulk1-IN-3" in the public domain, this document leverages information from structurally and functionally similar ULK1 inhibitors to provide a comprehensive resource for researchers.
Quantitative Data Summary
The following table summarizes the in vivo administration and pharmacokinetic parameters of several well-characterized ULK1 inhibitors. This data can serve as a starting point for designing in vivo studies with novel ULK1 inhibitors.
| Compound Name | Animal Model | Dosage | Administration Route | Vehicle | Pharmacokinetic Parameters | Reference |
| SBI-0206965 | Rat | 25 mg/kg | Intraperitoneal (i.p.) | Not specified in abstract | Brain ECF Cmax: 360 ng/mL (0.75 µM) within 40-60 min | [1] |
| Mouse | 25 mg/kg | Oral gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | T½: 1-2 h, Low oral bioavailability (~0.15) | [2] | |
| Mouse | ≥5 mg/ml | Oral | Carboxymethylcellulose sodium (CMC-Na) | - | [3] | |
| SBP-7455 | Mouse | 30 mg/kg | Oral gavage | 5% DMSO, 10% Tween 80, 85% H₂O | Cmax: 990 nM, Tmax: ~1 h, T½: 1.7 h | [4] |
| Mouse | 10 mg/kg | Oral gavage | 5% DMSO, 10% Tween 80, 85% H₂O | - | [4] | |
| MRT68921 | Mouse | 10-40 mg/kg (daily) | Subcutaneous (s.c.) | Not specified | - | [5][6] |
| Mouse | 20 mg/kg (daily) | Intraperitoneal (i.p.) | Not specified | - | [5] | |
| Mouse | - | - | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | - | [7] | |
| XST-14 | Mouse | Not specified | Oral | 0.5% Carboxymethylcellulose (CMC) | - |
Signaling Pathway and Experimental Workflow
To provide a conceptual framework for in vivo studies, the following diagrams illustrate the ULK1 signaling pathway and a typical experimental workflow for evaluating a ULK1 inhibitor.
Caption: ULK1 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for In Vivo ULK1 Inhibitor Studies.
Experimental Protocols
Note: These protocols are generalized based on published methods for various ULK1 inhibitors. Specific parameters should be optimized for "this compound" based on its physicochemical properties.
Protocol 1: Preparation of ULK1 Inhibitor Formulation for Oral Gavage
This protocol describes the preparation of a suspension in carboxymethylcellulose (CMC) and a solution in a mixed solvent system.
Materials:
-
ULK1 Inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for CMC-based Suspension (e.g., for XST-14):
-
Prepare a 0.5% (w/v) CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously. Continue stirring until a clear, viscous solution is formed. Autoclave to sterilize.
-
Weigh the required amount of the ULK1 inhibitor powder.
-
Triturate the powder with a small volume of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while vortexing to create a homogenous suspension at the desired final concentration.
-
Store the suspension at 4°C and use within a week. Vortex thoroughly before each administration.
Procedure for Mixed Solvent Solution (e.g., for SBI-0206965): [2]
-
Prepare a stock solution of the ULK1 inhibitor in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO solution and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Finally, add 4.5 volumes of sterile saline to reach the final desired concentration. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This formulation should be prepared fresh before each use.
Protocol 2: In Vivo Administration of ULK1 Inhibitor to Mice
This protocol outlines the procedures for oral gavage and intraperitoneal injection. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared ULK1 inhibitor formulation
-
Appropriately sized gavage needles (20-22 gauge, 1-1.5 inch for adult mice)
-
1 mL syringes
-
Insulin syringes with 27-30 gauge needles for IP injection
-
70% ethanol
-
Animal scale
Procedure for Oral Gavage:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and restart.
-
Once the needle is in the esophagus, advance it to the predetermined depth.
-
Slowly administer the compound.
-
Withdraw the gavage needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 30 minutes post-administration.
Procedure for Intraperitoneal (IP) Injection:
-
Weigh the mouse to calculate the dosing volume.
-
Restrain the mouse by scruffing, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the compound slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 3: Pharmacokinetic (PK) Study Design
This protocol provides a general outline for a pilot PK study in mice.
Procedure:
-
Administer a single dose of the ULK1 inhibitor to a cohort of mice (n=3-5 per time point) via the desired route (e.g., oral gavage or IP injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via submandibular or saphenous vein bleeding.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
Analyze the concentration of the ULK1 inhibitor in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T½) using appropriate software.
Concluding Remarks
The provided protocols and data serve as a foundational guide for the in vivo evaluation of ULK1 inhibitors. It is imperative to conduct preliminary studies to determine the optimal formulation, dosage, and administration route for any new chemical entity, such as "this compound". Careful consideration of the compound's solubility, stability, and desired therapeutic window will be crucial for the successful design and execution of in vivo experiments. Always adhere to institutional guidelines and ethical considerations when performing animal research.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain pharmacokinetics and metabolism of the AMP-activated protein kinase selective inhibitor SBI-0206965, an investigational agent for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. MRT68921 | Autophagy | TargetMol [targetmol.com]
Troubleshooting & Optimization
Ulk1-IN-3 solubility and stability in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Ulk1-IN-3 in Dimethyl Sulfoxide (DMSO). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is advisable to dissolve the compound directly in an appropriate solvent like DMSO[3]. For example, to prepare a 10 mM stock solution, you would add the appropriate volume of DMSO to your vial of this compound. Thoroughly vortex or sonicate the solution to ensure the compound is fully dissolved[2][3]. For compounds that are difficult to dissolve, warming the solution to 37°C for a brief period can also help[3][4].
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: Once prepared, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C[5]. This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound over time[5]. For long-term storage, -80°C is generally preferred.
Q4: How long is the this compound stock solution stable in DMSO?
A4: For the majority of compounds dissolved in DMSO, the stock solution can be stored at -20°C for up to 3 months[3]. If stored at -20°C for longer than one month, it is recommended to re-examine its efficacy[5]. When stored at -80°C, stock solutions are typically stable for at least 6 months[5].
Q5: My compound precipitated out of the DMSO stock solution upon dilution in aqueous media. What should I do?
A5: It is common for compounds to precipitate when a DMSO stock solution is diluted into an aqueous medium[3]. To resolve this, you can try vortexing or sonicating the solution for several minutes[3]. Gently warming the solution to 37°C can also help to redissolve the precipitate[3][4]. To avoid precipitation, a stepwise or serial dilution approach is recommended[2][5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient mixing or low temperature. The compound may have low solubility. | Vortex or sonicate the solution for several minutes. Gently warm the solution to 37°C. If the compound still does not dissolve, it may have limited solubility in DMSO at the desired concentration. |
| Precipitation observed after thawing stock solution | The compound may have come out of solution during freezing. | Warm the vial to room temperature or 37°C and vortex or sonicate until the precipitate is fully redissolved before use. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate initial concentration. | Prepare fresh stock solutions from powder. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Confirm the concentration of your stock solution if possible. |
| Cell toxicity observed at low concentrations of the inhibitor | The final concentration of DMSO in the cell culture medium is too high. | Ensure the final concentration of DMSO in your assay is low, typically less than 0.5%, with 0.1% being preferable to avoid solvent effects[4][5]. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments[3]. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for several minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the vial for 10-15 minutes or gently warm it at 37°C.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to reach the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 1:1000 dilution and a concentration of 10 µM.
-
-
Mix gently by pipetting up and down or by inverting the tube.
-
Ensure the final DMSO concentration in the cell culture well is below 0.5%[5].
-
Use the working solution immediately. Do not store aqueous working solutions.
Signaling Pathway and Workflow Diagrams
References
Navigating the Nuances of Ulk1-IN-3: A Technical Support Guide
Welcome to the technical support center for Ulk1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and ensuring the accurate interpretation of experimental results. The following guides and frequently asked questions (FAQs) are formatted to directly address common challenges encountered when using this novel chromone-based potential ULK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel chromone-based small molecule designed as a potential inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway.[1][2][3][4] By inhibiting ULK1, this compound is expected to block the downstream signaling events that lead to the formation of autophagosomes.[4][5] In cancer cell lines, this compound has been observed to inhibit the cell cycle, induce apoptosis, and promote oxidative stress.[1]
Q2: I am observing a phenotype that is inconsistent with ULK1 inhibition. What could be the cause?
A2: Unexpected phenotypes can arise from several factors, including off-target effects, experimental conditions, or cellular context. It is crucial to verify that the observed effect is due to the inhibition of ULK1. We recommend performing control experiments, such as using a structurally different ULK1 inhibitor or genetic knockdown of ULK1, to confirm that the phenotype is on-target.[6] Some ULK1 inhibitors have been reported to have off-targets, such as Aurora A kinase, which could contribute to unexpected cellular responses.[2]
Q3: My results with this compound are not reproducible. What are the common sources of variability?
A3: Lack of reproducibility can be due to several factors including compound stability and solubility, variations in cell line passages, or inconsistent assay conditions. Ensure that this compound is fully solubilized in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent is consistent across all experiments and does not exceed 1%.[7][8] We recommend preparing fresh dilutions of the inhibitor for each experiment from a frozen stock solution.
Q4: How can I confirm that this compound is engaging ULK1 in my cellular model?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular environment.[9][10][11][12] This assay measures the thermal stabilization of the target protein upon ligand binding. An increase in the melting temperature of ULK1 in the presence of this compound would indicate target engagement.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability Changes or Cytotoxicity
Question: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of autophagy. Is this due to an off-target effect?
Answer: While potent, on-target inhibition of ULK1 can lead to cell death in certain cancer cell lines that are dependent on autophagy for survival, unexpected cytotoxicity could also be a result of off-target effects.[1][2] To dissect this, consider the following troubleshooting steps:
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Step 1: Determine the Potency on a Known Off-Target. Based on data from other ULK1 inhibitors, Aurora A kinase is a potential off-target.[2] If possible, perform an in vitro kinase assay to determine the IC50 of this compound against Aurora A. A potent inhibition of this kinase could explain mitotic defects and subsequent cytotoxicity.
-
Step 2: Compare with Other ULK1 Inhibitors. Use a well-characterized, structurally distinct ULK1 inhibitor with a known selectivity profile (e.g., SBI-0206965 or ULK-101) in parallel experiments.[13][14] If both inhibitors produce the same phenotype at concentrations relative to their ULK1 inhibitory activity, it is more likely an on-target effect.
-
Step 3: Rescue Experiment. If you have a drug-resistant mutant of ULK1, you can perform a rescue experiment. Expression of the resistant mutant should reverse the on-target effects of this compound, but not the off-target effects.[5]
Problem 2: Incomplete or Aberrant Autophagy Inhibition
Question: I am using this compound to inhibit autophagy, but I still observe the formation of some autophagosome-like structures. Is the inhibitor not working?
Answer: This phenomenon has been observed with other potent ULK1 inhibitors.[4][5] The inhibition of ULK1 kinase activity may not completely abolish the initial stages of autophagosome formation but can lead to the accumulation of aberrant, stalled autophagosomes that fail to mature and fuse with lysosomes.[4][5]
-
Step 1: Assess Autophagic Flux. To get a complete picture, it is essential to measure autophagic flux. This can be done by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A block in autophagy will lead to an accumulation of LC3-II, but this accumulation will not be further increased by lysosomal inhibition if the block is upstream.
-
Step 2: Electron Microscopy. For a more detailed analysis of the autophagic structures, transmission electron microscopy (TEM) can be used to visualize the morphology of the vesicles formed in the presence of this compound.
-
Step 3: Monitor Downstream Substrates. Assess the phosphorylation of known ULK1 substrates, such as Beclin-1 (at Ser15) or ATG13 (at Ser318), to confirm that ULK1 kinase activity is indeed inhibited in your cells.[5][13][15]
Quantitative Data Summary
While a specific kinase selectivity profile for this compound is not publicly available, the following table summarizes the inhibitory activity of other well-characterized ULK1 inhibitors against ULK1, its homolog ULK2, and a common off-target, FAK. This data can serve as a reference for expected on-target potency and potential off-target liabilities.
| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | FAK IC50 (nM) | Reference |
| SBI-0206965 | 108 | 711 | Comparable to ULK1 | [1] |
| ULK-100 | 1.1 | 2.6 | >10,000 | [13] |
| ULK-101 | 8.3 | 30 | >10,000 | [13][16] |
| XST-14 | 13.6 | 70.9 | Not Reported | [17] |
Key Experimental Protocols
Protocol 1: In Vitro ULK1 Kinase Assay
This protocol is designed to determine the IC50 of a test compound (e.g., this compound) against purified ULK1 enzyme.
Materials:
-
Recombinant human ULK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
5x Kinase Assay Buffer
-
ATP (radiolabeled or for use with ADP-Glo™)
-
Test compound (this compound)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radiometric assay
Procedure:
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
-
Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and MBP.
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Add the diluted ULK1 enzyme to all wells except the "blank" control.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and detect the signal. For the ADP-Glo™ assay, follow the manufacturer's instructions. For a radiometric assay, spot the reaction mixture onto P81 paper, wash, and quantify the incorporated radioactivity.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by non-linear regression.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is to verify the engagement of this compound with ULK1 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer
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Antibodies for Western blotting (anti-ULK1 and a loading control)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 65°C), followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
Analyze the amount of soluble ULK1 in each sample by Western blotting.
-
Quantify the band intensities and normalize to the unheated control. Plot the normalized intensity versus temperature to generate melt curves and determine the thermal shift.
Visualized Workflows and Pathways
Caption: ULK1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Investigating Off-Target Effects.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Ulk1-IN-3
Welcome to the technical support center for Ulk1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during experiments with this ULK1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound?
A1: this compound is designed to be a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2][3] Therefore, the primary expected on-target effect of this compound is the inhibition of autophagy. This is typically observed as a blockage in the formation of mature autophagosomes and a reduction in the phosphorylation of downstream ULK1 substrates, such as Beclin-1 and ATG13.[4][5]
Q2: I'm observing incomplete inhibition of autophagy, or even an accumulation of autophagosome-like structures. Is this expected?
A2: Yes, this can be an expected, albeit counterintuitive, result of ULK1 kinase inhibition. Studies using various ULK1 inhibitors have shown that while autophagy is blocked, it can lead to the formation and accumulation of aberrant, enlarged autophagosomal structures.[1][4] These structures may be decorated with early autophagy markers like DFCP1 and WIPI2, as well as LC3, but they fail to mature and traffic to the lysosome for degradation.[4] This suggests that ULK1 kinase activity is crucial for the later stages of autophagosome maturation.[1][4]
Q3: How can I confirm that the effects I'm seeing are due to on-target ULK1 inhibition and not off-target effects?
A3: This is a critical question when working with any kinase inhibitor. A multi-pronged approach is recommended to validate your findings:
-
Use a structurally unrelated inhibitor: Confirm your phenotype with a different, structurally distinct ULK1 inhibitor. If the results are consistent, it strengthens the evidence for an on-target effect.[6]
-
Perform a rescue experiment: If possible, transfect cells with a drug-resistant mutant of ULK1. This should rescue the on-target effects but not any off-target effects.[7]
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of ULK1, such as p-ATG13 (Ser318), p-Beclin-1 (Ser14), and p-VPS34 (Ser249).[5] A decrease in phosphorylation of these substrates is a good indicator of on-target ULK1 inhibition.
-
Kinome Profiling: For a comprehensive analysis, consider a kinome-wide selectivity screen to identify other potential kinases inhibited by this compound.[5][7]
Q4: I'm observing significant cytotoxicity at concentrations where I expect to see autophagy inhibition. What could be the cause?
A4: High cytotoxicity can stem from several factors:
-
Off-target effects: The inhibitor may be affecting other kinases that are critical for cell survival.[5][7] Some ULK1 inhibitors have been reported to have off-target effects on kinases like Aurora A.[8]
-
On-target toxicity: In some cancer cell lines, ULK1-mediated autophagy is a pro-survival mechanism.[5][9] Inhibiting this pathway can lead to apoptosis.
-
Compound solubility and stability: Poor solubility can lead to compound precipitation and non-specific toxicity. Ensure the inhibitor is fully dissolved in your media. Also, confirm the stability of the compound under your experimental conditions.[5]
-
Inappropriate dosage: It's crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits autophagy without causing excessive cell death.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Autophagy
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability | Check the stability of this compound in your specific cell culture media and experimental conditions (e.g., 37°C for 24 hours). | Ensures that the observed lack of effect is not due to inhibitor degradation.[5] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal IC50 for autophagy inhibition in your cell line. | Identification of the effective concentration range for this compound. |
| Cell Line-Specific Effects | Test the inhibitor in multiple cell lines to determine if the lack of response is specific to a particular cellular context.[5] | Distinguishes between a general inhibitor issue and a cell-line dependent phenomenon. |
| Compensatory Signaling Pathways | Use western blotting to probe for the activation of known compensatory autophagy pathways that may be ULK1-independent.[5][10] | A clearer understanding of the cellular response and potential alternative autophagy induction mechanisms. |
| Poor Cellular Permeability | While less common for modern inhibitors, if suspected, use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. | Confirmation that the inhibitor is reaching its intracellular target. |
Issue 2: Unexpected Cellular Phenotypes (e.g., Apoptosis, Cell Cycle Arrest)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds targeting ULK1.[5][7] | 1. Identification of unintended kinase targets. 2. If the phenotype persists with different inhibitors, it may be an on-target effect.[5] |
| Activation of Pro-Survival Autophagy | In some contexts, autophagy can be a survival mechanism. Inhibiting it may lead to cell death. Evaluate markers of apoptosis (e.g., cleaved caspase-3).[5] | Understanding whether the observed cytotoxicity is a consequence of inhibiting a pro-survival pathway. |
| Inhibition of a Negative Feedback Loop | The inhibitor might be affecting a kinase involved in a negative feedback loop, leading to the activation of an unexpected pathway.[6] | A more detailed understanding of the signaling network being perturbed. |
| ULK1-Independent Functions | ULK1 has been implicated in functions beyond autophagy. The observed phenotype may be due to the inhibition of these non-autophagic roles. | Broader consideration of ULK1's biological functions in the interpretation of results. |
Experimental Protocols
Western Blotting for Autophagy Markers
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, p-ULK1, and p-ATG13 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Caption: ULK1 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autophagy - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity | Life Science Alliance [life-science-alliance.org]
- 5. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Unc51-like Autophagy Activating Kinase 1 (ULK1) overcomes adaptive drug resistance in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ulk1-IN-3 Incubation Time for Autophagy Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Ulk1-IN-3 for autophagy inhibition. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel chromone-based small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1).[1] ULK1 is a serine/threonine kinase that plays a crucial role in the initiation of autophagy.[2][3] By inhibiting ULK1, this compound blocks the downstream signaling events required for the formation of autophagosomes, thereby inhibiting the autophagic process.[1] In addition to autophagy inhibition, this compound has been shown to affect the cell cycle and induce apoptosis in cancer cell lines.[1]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological question being investigated. Based on available data for colon cancer cell lines, a starting point could be in the range of 1.25 µM to 10 µM.[1] For initial time-course experiments, we recommend testing a range of incubation times, such as 6, 12, 24, and 48 hours, to determine the optimal window for observing autophagy inhibition without significant cytotoxicity.[4][5]
Q3: How can I confirm that this compound is effectively inhibiting autophagy in my cells?
A3: Autophagy inhibition can be confirmed by monitoring key autophagy markers. A common method is to measure the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1 by Western blotting. Upon autophagy induction, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). An effective autophagy inhibitor like this compound should prevent the increase in LC3-II levels that is typically observed with autophagy inducers. Concurrently, p62, a protein that is degraded by autophagy, will accumulate. Therefore, an increase in p62 levels upon treatment with this compound is another indicator of autophagy inhibition.
Q4: Should I be concerned about the stability of this compound in long-term experiments?
A4: For experiments with incubation times exceeding 48 hours, the stability of the compound in the culture medium can be a concern. It is advisable to perform a media change with freshly prepared this compound at 48-hour intervals to maintain a consistent effective concentration and to avoid confounding effects from nutrient depletion or waste accumulation in the culture.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of autophagy observed (no change in LC3-II or p62 levels) | Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours).[4][5] |
| Concentration of this compound is too low. | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 20 µM).[1] | |
| Low basal level of autophagy in the cell line. | Induce autophagy with a known stimulus (e.g., starvation, rapamycin) before or during this compound treatment to create a larger window for observing inhibition. | |
| Issues with Western blot analysis. | Ensure you are using a validated antibody for LC3 and p62. Optimize your gel electrophoresis to properly separate LC3-I and LC3-II bands. | |
| Significant cell death or toxicity observed | Concentration of this compound is too high. | Lower the concentration of this compound. Determine the cytotoxic threshold for your cell line using a cell viability assay (e.g., MTT, Trypan Blue).[6] |
| Incubation time is too long. | Reduce the incubation time. Assess cell viability at multiple time points to find a window where autophagy is inhibited with minimal toxicity.[6] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle-only control.[6] | |
| High variability between experimental replicates | Inconsistent cell seeding density. | Maintain a consistent cell density across all experiments as this can affect the cellular response to the inhibitor.[4] |
| Inconsistent incubation times. | Use a precise timer for all incubation steps to ensure consistency, especially for shorter time points.[6] | |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution of this compound upon receipt to avoid multiple freeze-thaw cycles which can degrade the compound.[7] |
Quantitative Data
The following table summarizes the potency of this compound and other commonly used ULK1 inhibitors. This data can be used for comparison and to guide the selection of appropriate concentrations for your experiments.
| Inhibitor | Target(s) | IC50 / EC50 / LC50 | Cell Line / Assay Condition | Reference |
| This compound | ULK1 | LC50: 3.2 µM (72h) | SW620 (colon cancer) | [1] |
| SBI-0206965 | ULK1, ULK2 | ULK1 IC50: 38 nM | in vitro kinase assay | [8] |
| Cellular EC50: 2.4 µM | 293FT cells (1h treatment) | [8] | ||
| ULK-100 | ULK1, ULK2 | ULK1 IC50: 1.6 nM | in vitro kinase assay | [8] |
| Cellular EC50: 83 nM | 293FT cells (1h treatment) | [8] | ||
| ULK-101 | ULK1, ULK2 | ULK1 IC50: 8.3 nM | in vitro kinase assay | [8] |
| Cellular EC50: 390 nM | 293FT cells (1h treatment) | [8] | ||
| MRT68921 | ULK1, ULK2 | ULK1 IC50: 2.9 nM | in vitro kinase assay | [9] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time for this compound by measuring its effect on autophagy markers at different time points.
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will allow them to be in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Induction of Autophagy (Optional): If your cells have low basal autophagy, you may want to induce autophagy. This can be done by replacing the growth medium with a starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) or by treating with an autophagy inducer like rapamycin.
-
This compound Treatment: Treat the cells with a predetermined concentration of this compound (based on dose-response experiments or literature values, e.g., 5 µM). Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 0, 6, 12, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and p62, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62 and normalize to the loading control. The optimal incubation time is the point at which you observe a significant and stable inhibition of autophagy (e.g., prevention of LC3-II increase and accumulation of p62) without excessive cytotoxicity.
Visualizations
Caption: ULK1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Incubation Time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human ULK1, GST Tag Recombinant Protein (PV6430) [thermofisher.com]
- 3. ULK1 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Ulk1-IN-3
Welcome to the technical support center for Ulk1-IN-3. This guide provides best practices, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals using this novel ULK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, chromone-based small molecule inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1).[1] ULK1 is a critical serine/threonine kinase that initiates the autophagy pathway in response to cellular stress, such as nutrient starvation.[2][3] By inhibiting ULK1, this compound blocks the initiation of autophagosome formation. In cancer cell lines, this has been shown to inhibit autophagy and the cell cycle, while inducing apoptosis and oxidative stress.[1]
Q2: How should I store and handle this compound?
A2: Proper storage is critical to maintain the stability and activity of the compound. Best practices are summarized in the table below.
Q3: How do I prepare a stock solution of this compound?
A3: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (B87167) (DMSO). A high-concentration stock solution should be prepared in anhydrous DMSO and then diluted to the final working concentration in your experimental medium.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal concentration will vary depending on the cell line and experimental conditions. However, published data indicates that this compound is effective in the low micromolar range. For example, in SW620 colon cancer cells, the LC50 was 3.2 μM, with concentrations between 1.25 μM and 20 μM showing significant activity.[1] We recommend performing a dose-response experiment starting from 1 μM to 20 μM to determine the optimal concentration for your specific model system.
Data Presentation: Summary Tables
Table 1: Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at -20°C or -80°C, desiccated. | Protects from degradation due to temperature fluctuations and moisture. |
| DMSO Stock Solution | Aliquot and store at -80°C. | Prevents repeated freeze-thaw cycles which can degrade the compound.[4] |
| Shipping | Should be shipped on dry ice.[4] | Maintains a stable, low-temperature environment during transit. |
| Handling | Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area. | Standard laboratory practice for handling chemical compounds. |
Table 2: Solubility and Solution Preparation
| Solvent | Recommended Use | Procedure |
| Anhydrous DMSO | Primary solvent for stock solutions (e.g., 10 mM). | Dissolve the solid compound in anhydrous DMSO. Gentle warming to 37°C or sonication may aid dissolution.[5] |
| Cell Culture Medium | Final working solutions for in vitro assays. | Perform serial dilutions from the DMSO stock into pre-warmed (37°C) medium. Add the final dilution to cells dropwise while swirling. |
| Aqueous Buffers | Not recommended for initial dissolution. | The compound is likely to precipitate. |
Signaling Pathway and Workflow Diagrams
ULK1 Signaling Pathway in Autophagy Initiation
This diagram illustrates the central role of the ULK1 complex in autophagy initiation and its regulation by the key cellular energy sensors, AMPK and mTORC1. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[6] Conversely, under energy-deprived conditions, AMPK activates ULK1, leading to the phosphorylation of downstream targets and the formation of the autophagosome.[7][8][9]
Caption: ULK1 signaling pathway and point of inhibition by this compound.
Experimental Workflow: In Vitro Cell-Based Assay
This workflow outlines the key steps for assessing the effect of this compound on autophagy in a cell culture model, from solution preparation to data analysis.
Caption: Standard experimental workflow for evaluating this compound in vitro.
Experimental Protocol: Western Blot for LC3-II Turnover
This protocol details a method to measure autophagic flux by monitoring the conversion of LC3-I to LC3-II in the presence of this compound.
-
Cell Seeding: Plate your cells of interest (e.g., SW620, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow them to adhere overnight.
-
Compound Preparation:
-
Thaw an aliquot of your 10 mM this compound stock solution in DMSO.
-
Prepare working concentrations (e.g., 1 µM, 5 µM, 10 µM) by serially diluting the stock solution in pre-warmed, complete cell culture medium. Also, prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%).
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing this compound or the vehicle control to the appropriate wells. Pre-incubate for 1-2 hours.
-
To measure autophagic flux, add a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a parallel set of wells for the last 2-4 hours of the experiment. This will block the degradation of LC3-II, allowing its accumulation to be measured.
-
-
Autophagy Induction:
-
After the pre-incubation period, induce autophagy. This can be done by replacing the medium with a starvation medium (e.g., EBSS) or by adding an inducer like Rapamycin.
-
Incubate for the desired time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for resolving LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. An inhibition of autophagy by this compound will be indicated by a reduction in the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor compared to the vehicle control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates in medium | - Final DMSO concentration is too high.- Working solution was not prepared correctly.- Poor quality or non-anhydrous DMSO was used. | - Ensure final DMSO concentration is low (<0.1%).- Prepare working solutions by serially diluting into pre-warmed medium just before use.[5]- Use fresh, high-quality, anhydrous DMSO for stock solutions. |
| No/low activity observed | - Compound has degraded.- Concentration is too low for the cell line.- Incubation time is too short.- Autophagy was not properly induced. | - Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles.[4]- Perform a dose-response experiment with a wider concentration range (e.g., up to 20 μM).[1]- Optimize the treatment time.- Confirm that your autophagy induction method is working in your control cells. |
| Inconsistent results between experiments | - Inconsistent cell passage number or confluency.- Variability in compound dilution.- DMSO vehicle has off-target effects.[10] | - Use cells within a consistent passage number range and seed for similar confluency.- Prepare fresh dilutions for each experiment and be precise.- Always run a vehicle control with the exact same DMSO concentration as your treated samples. |
| Unexpected cellular toxicity | - Concentration is too high.- The chosen cell line is highly sensitive. | - Lower the concentration of this compound.- Perform a cell viability assay (e.g., MTT, Trypan Blue) to establish a non-toxic working range for your specific cells. |
This document is intended for research use only. Please consult the relevant Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ULK1 - Wikipedia [en.wikipedia.org]
- 4. Human ULK1, GST Tag Recombinant Protein (PV6430) [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Autophagy-Initiating Protein Kinase ULK1 Phosphorylates Human Cytomegalovirus Tegument Protein pp28 and Regulates Efficient Virus Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of ULK1 Kinase Inhibitors: MRT68921 versus SBI-0206965
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of two widely used ULK1 inhibitors, MRT68921 and SBI-0206965. This comparison is supported by experimental data to aid in the selection of the most appropriate tool compound for preclinical autophagy research.
Note: While the initial topic specified "Ulk1-IN-3," this compound is not widely documented in publicly available research. Therefore, this guide will compare MRT68921 with another potent and well-characterized ULK1 inhibitor, SBI-0206965, for which extensive selectivity data is available.
Unc-51-like autophagy-activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular recycling process critical for homeostasis. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making ULK1 a prime therapeutic target. The development of potent and selective small-molecule inhibitors is crucial for both dissecting the biological functions of ULK1 and for therapeutic development. This guide focuses on the comparative selectivity of MRT68921 and SBI-0206965, two foundational tool compounds in autophagy research.
In Vitro Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is paramount to ensure that observed biological effects are attributable to the inhibition of the intended target. Both MRT68921 and SBI-0206965 are potent inhibitors of ULK1 and its close homolog ULK2, but they exhibit distinct off-target profiles.
MRT68921 is a potent dual inhibitor of ULK1 and ULK2 with IC50 values in the low nanomolar range.[1] However, kinome profiling has revealed that it is a relatively promiscuous inhibitor.[2] At a concentration of 1 µM, MRT68921 was found to inhibit 44 out of 80 tested kinases.[3] Notable off-targets include TBK1 and AMPK-related kinases, which are also involved in autophagy regulation.[2][3]
SBI-0206965 was identified as a highly selective ULK1 inhibitor with an IC50 of 108 nM and demonstrates approximately 7-fold selectivity over ULK2.[4] Despite its initial characterization as ULK1-selective, broader screening has identified other potent off-targets.[5] Subsequent studies revealed that SBI-0206965 is also a potent inhibitor of AMP-activated protein kinase (AMPK), an upstream regulator of ULK1.[5] Extended kinase screening showed that SBI-0206965 can inhibit other kinases, such as NUAK1 and MLK1, with equal or greater potency than ULK1 or AMPK.[2][5]
Table 1: In Vitro Potency against Primary Targets
| Compound | Target | IC50 (nM) | Reference(s) |
| MRT68921 | ULK1 | 2.9 | [1] |
| ULK2 | 1.1 | [1] | |
| SBI-0206965 | ULK1 | 108 | [4][6] |
| ULK2 | 711 | [6] |
Table 2: Summary of Kinome Scan Data
| Compound | Kinases Screened | Concentration | Notable Off-Targets | Reference(s) |
| MRT68921 | 80 | 1 µM | TBK1, IKKϵ, AMPK-related kinases | [2] |
| SBI-0206965 | 140 | 1 µM | AMPK, NUAK1, MARK3/4, JAK3, Src, FAK, Abl, Aurora A/B | [2] |
Cellular Activity and Specificity
In cellular contexts, both inhibitors effectively block the autophagic process. This is typically measured by monitoring the phosphorylation of ULK1 substrates, such as ATG13, and the flux of the autophagosome marker, LC3-II.[7][8]
Treatment with either MRT68921 or SBI-0206965 leads to a reduction in the phosphorylation of ULK1 and its downstream targets, confirming on-target engagement in cells.[7] However, due to their off-target profiles, careful interpretation of cellular data is warranted. For instance, the inhibition of AMPK by SBI-0206965 can independently affect autophagy and cellular metabolism, potentially confounding results attributed solely to ULK1 inhibition.[5] Similarly, the inhibition of TBK1 by MRT68921 could influence inflammatory and innate immune signaling pathways.[3]
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol is a generalized method for determining the in vitro potency of an inhibitor against a purified kinase.
-
Reaction Setup: Kinase reactions are typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.
-
Enzyme and Substrate: Recombinant, purified ULK1 kinase is added to the reaction mixture along with a suitable substrate (e.g., Myelin Basic Protein - MBP).
-
Inhibitor Addition: The test compound (MRT68921 or SBI-0206965) is added at varying concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP, including a small amount of radiolabeled [γ-³²P]ATP (e.g., 0.5 µCi).
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-30°C).
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are separated by SDS-PAGE. The gel is dried, and the incorporation of the radiolabel into the substrate is quantified by autoradiography or phosphorimaging. IC50 values are then calculated from the dose-response curves.
Cellular Autophagy Assay (Western Blot for LC3 Flux)
This protocol assesses the inhibitor's effect on autophagic flux within a cellular system.
-
Cell Culture: Cells (e.g., Mouse Embryonic Fibroblasts - MEFs or cancer cell lines) are cultured to approximately 75% confluency.
-
Autophagy Induction: To induce autophagy, cells are washed and incubated in a nutrient-deprived medium such as Earle's Balanced Salt Solution (EBSS).
-
Inhibitor and Lysosomal Blocker Treatment: Cells are treated with the ULK1 inhibitor (e.g., 1 µM MRT68921 or 5 µM SBI-0206965) in the presence or absence of a lysosomal inhibitor like Bafilomycin A1 (50 nM).[8] Bafilomycin A1 prevents the degradation of autophagosomes, allowing for the measurement of autophagosome formation (flux).
-
Cell Lysis: After the treatment period (typically 1-2 hours), cells are washed with PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against LC3B and a loading control (e.g., tubulin or GAPDH). Subsequently, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The ratio of LC3-II (lipidated form) to the loading control is quantified. An accumulation of LC3-II in the presence of Bafilomycin A1 indicates active autophagic flux, and a reduction of this accumulation by the inhibitor demonstrates its blocking effect.
Visualizing Pathways and Workflows
ULK1 Signaling in Autophagy Initiation
References
- 1. portlandpress.com [portlandpress.com]
- 2. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Profile of ULK-101: A Comparative Guide to ULK1 Inhibitors
In the landscape of autophagy research, the development of potent and selective inhibitors for Unc-51 like autophagy activating kinase 1 (ULK1) is paramount for dissecting its role in cellular processes and for therapeutic applications, particularly in oncology. Among the available small molecule inhibitors, ULK-101 has emerged as a tool compound with significant advantages over other widely used inhibitors such as SBI-0206965 and MRT68921. This guide provides a comprehensive comparison of ULK-101 with its counterparts, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
ULK-101 distinguishes itself from other ULK1 inhibitors primarily through its enhanced potency and superior selectivity. While compounds like SBI-0206965 and MRT68921 are effective in inhibiting ULK1, they are often confounded by off-target effects on other kinases, including those within the autophagy pathway like AMP-activated protein kinase (AMPK).[1][2] ULK-101, however, exhibits a cleaner kinome profile, making it a more precise tool for studying ULK1-specific functions.[1]
Quantitative Comparison of ULK1 Inhibitors
The following tables summarize the key quantitative data comparing the in vitro potency and selectivity of ULK-101, ULK-100, SBI-0206965, and MRT68921.
Table 1: In Vitro Potency (IC50) Against ULK1 and ULK2
| Compound | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Reference |
| ULK-101 | 8.3 | 30 | [1] |
| ULK-100 | 1.6 | 2.6 | [1] |
| SBI-0206965 | 38 | 212 | [1] |
| MRT68921 | 2.9 | 1.1 | [3] |
Note: Lower IC50 values indicate higher potency.
Table 2: Kinome Selectivity Profile
| Compound | Number of Non-ULK1 Kinases Inhibited by ≥75% | Reference |
| ULK-101 | 4 | [1] |
| ULK-100 | 18 | [1] |
| SBI-0206965 | 17 | [1] |
| MRT68921 | 44 (out of 80 kinases tested) | [3] |
Note: A lower number of off-target kinases indicates higher selectivity.
Key Advantages of ULK-101
-
Superior Selectivity: As highlighted in Table 2, ULK-101 has a significantly cleaner off-target profile compared to SBI-0206965 and MRT68921.[1] This is a critical advantage as it minimizes the confounding effects of inhibiting other signaling pathways. For instance, SBI-0206965 is also a potent inhibitor of AMPK, a key upstream regulator of ULK1, which can complicate the interpretation of experimental results.[4][5] Similarly, MRT68921 has been shown to inhibit other kinases, including TBK1 and AMPK.[1]
-
Potent Cellular Activity: ULK-101 effectively suppresses autophagy in cellular contexts. It has been demonstrated to block both the induction of autophagy and the overall autophagic flux in response to various stimuli, including starvation and mTOR inhibition.[6] This is evidenced by the reduced phosphorylation of ULK1 substrates like Beclin 1 at Ser15 and the accumulation of the unprocessed form of LC3 (LC3-I).[6][7]
-
Well-Characterized Tool Compound: The development and characterization of ULK-101 have been extensively documented, providing researchers with a reliable tool for studying ULK1 biology.[6] Its improved potency and selectivity over previously published inhibitors like SBI-0206965 have been clearly established.[6]
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of ULK1 inhibition and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: ULK1 signaling pathway in autophagy initiation.
Caption: Experimental workflow for autophagic flux assay.
Detailed Experimental Protocols
In Vitro ULK1 Kinase Assay
This protocol is adapted from methodologies described for the characterization of ULK1 inhibitors.[8]
Objective: To determine the in vitro potency (IC50) of a test compound against ULK1 kinase.
Materials:
-
Recombinant human ULK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP (stock solution, e.g., 10 mM)
-
[γ-32P]ATP
-
Substrate (e.g., a peptide substrate with the optimal ULK1 recognition motif)
-
Test compound (serially diluted)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound (e.g., Ulk1-IN-3) in the kinase buffer.
-
In a 96-well plate, add the recombinant ULK1 enzyme to each well.
-
Add the serially diluted test compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP, [γ-32P]ATP, and the peptide substrate. The final ATP concentration should be close to the Km value for ULK1 if known.
-
Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Autophagic Flux Assay by Western Blotting
This protocol is a standard method to assess the impact of inhibitors on the autophagy pathway in cells.[9]
Objective: To measure the effect of a ULK1 inhibitor on autophagic flux by monitoring the levels of LC3-II.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
ULK1 inhibitor (e.g., ULK-101)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Set up the following experimental groups (in duplicate or triplicate):
-
Untreated control (in complete medium)
-
ULK1 inhibitor in complete medium
-
Autophagy induction (e.g., starvation in EBSS)
-
Autophagy induction + ULK1 inhibitor
-
Untreated control + lysosomal inhibitor
-
ULK1 inhibitor + lysosomal inhibitor
-
Autophagy induction + lysosomal inhibitor
-
Autophagy induction + ULK1 inhibitor + lysosomal inhibitor
-
-
Treat the cells with the ULK1 inhibitor for the desired duration.
-
For the last 2-4 hours of the treatment, add the lysosomal inhibitor to the designated wells.
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by comparing the accumulation of LC3-II in the presence and absence of the lysosomal inhibitor. A decrease in LC3-II accumulation in the presence of the ULK1 inhibitor indicates a blockage of autophagic flux.
Conclusion
References
- 1. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bitesizebio.com [bitesizebio.com]
Validating ULK1 Inhibition: A Comparative Guide Using Phospho-ATG13 as a Biomarker
For researchers engaged in the study of autophagy and its therapeutic potential, particularly in oncology, the serine/threonine kinase ULK1 represents a critical target.[1][2][3] The validation of novel small-molecule inhibitors is a crucial step in drug discovery. This guide provides a comparative framework for validating the activity of ULK1 inhibitors, using the recently identified compound Ulk1-IN-3 as a case study and comparing its validation pathway with established inhibitors. The primary readout for target engagement and cellular activity discussed is the phosphorylation of ATG13, a key substrate of ULK1.[4][5]
Introduction to ULK1 Inhibition
ULK1, the mammalian ortholog of the yeast Atg1, is a central initiator of the autophagy pathway.[3][6] It integrates upstream signals from nutrient sensors like mTORC1 (inhibitory) and AMPK (activating) to regulate the formation of the autophagosome.[2] ULK1 forms a complex with ATG13, FIP200, and ATG101, and its kinase activity is essential for phosphorylating downstream targets to drive the autophagic cascade.[2][7] Given the reliance of many cancer cells on autophagy for survival, ULK1 inhibitors have emerged as promising therapeutic agents.[3]
This compound is a novel chromone-based compound identified as a potential ULK1 inhibitor.[8] Initial studies have shown it effectively inhibits the growth of colon cancer cell lines, with a lethal concentration (LC50) of 3.2 µM in SW620 cells, and induces apoptosis and cell cycle arrest at the G2/M and S phases.[8] To rigorously validate it as a direct ULK1 inhibitor, its performance must be quantified and compared against benchmark compounds.
Comparative Analysis of ULK1 Inhibitors
A critical aspect of validating a new inhibitor is to compare its potency and selectivity against existing molecules. While specific biochemical data for this compound's direct inhibition of ATG13 phosphorylation is still emerging, we can establish a baseline for comparison using well-characterized inhibitors such as ULK-101, SBI-0206965, and MRT68921.
| Inhibitor | Target(s) | ULK1 IC₅₀ (nM) | ULK2 IC₅₀ (nM) | Notes |
| This compound | ULK1 (potential) | Not Reported | Not Reported | Novel chromone-based inhibitor; demonstrated anti-proliferative and pro-apoptotic activity in cancer cells.[8] |
| ULK-101 | ULK1/ULK2 | 1.6 | 30 | A potent and highly selective ULK1 inhibitor, often used as a tool compound.[9] |
| SBI-0206965 | ULK1/ULK2, AMPK | 108 | 711 | A potent, cell-permeable inhibitor, but also targets AMPK, an upstream regulator of ULK1.[2][3] |
| MRT68921 | NUAK1/ULK1/ULK2 | 2.9 | 1.1 | A potent dual inhibitor of ULK1/2 that also potently inhibits NUAK1.[9] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.
Signaling Pathway and Point of Inhibition
To understand the validation process, it is essential to visualize the ULK1 signaling pathway. Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 and ATG13, suppressing ULK1's kinase activity. During starvation or stress, mTORC1 is inactivated, and AMPK can activate ULK1, leading to the phosphorylation of ATG13 (e.g., at Ser318) and other substrates, thereby initiating autophagy.[2][5] A direct ULK1 inhibitor, such as this compound, is expected to block this phosphorylation event.
Caption: ULK1 signaling pathway and the site of action for inhibitors like this compound.
Experimental Protocols
Objective: To determine the cellular potency of a novel ULK1 inhibitor (e.g., this compound) by measuring the reduction in ULK1-mediated phosphorylation of its direct substrate, ATG13.
Methodology: Western Blotting for Phospho-ATG13
-
Cell Culture and Starvation:
-
Culture a suitable cell line (e.g., HeLa, HEK293T, or SW620 colon cancer cells) to 70-80% confluency.
-
To induce autophagy and activate ULK1, wash cells with PBS and replace the growth medium with nutrient-free medium such as Earle's Balanced Salt Solution (EBSS) for 1-2 hours. This step enhances the phospho-ATG13 signal.
-
-
Inhibitor Treatment:
-
Prepare a dose-response curve for the test inhibitor (e.g., this compound) and a positive control inhibitor (e.g., ULK-101). A typical concentration range would be from 1 nM to 10 µM.
-
Treat the starved cells with the various concentrations of the inhibitor or a vehicle control (e.g., DMSO) for 1 hour prior to cell lysis.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for electrophoresis.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ATG13 (e.g., anti-phospho-Ser318).
-
After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize the data, strip the membrane and re-probe with an antibody against total ATG13 and a loading control like β-actin or GAPDH.
-
Quantify the band intensities using software like ImageJ.
-
Calculate the ratio of phospho-ATG13 to total ATG13 for each inhibitor concentration.
-
Plot the normalized phospho-ATG13 signal against the inhibitor concentration and fit a dose-response curve using non-linear regression to determine the cellular EC₅₀ (half-maximal effective concentration).
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the validation workflow.
Caption: Experimental workflow for validating ULK1 inhibitor activity via p-ATG13.
Conclusion
Validating a novel ULK1 inhibitor like this compound requires a systematic approach that moves from initial cellular effects to direct target engagement. Measuring the inhibition of ATG13 phosphorylation provides a robust and physiologically relevant readout of ULK1 kinase activity within the cell. By comparing the cellular EC₅₀ of a new compound to established benchmarks like ULK-101 and SBI-0206965, researchers can objectively assess its potency and potential as a valuable tool for autophagy research or as a therapeutic candidate. This guide provides the necessary framework, from understanding the signaling context to executing the detailed experimental protocols, for the rigorous validation of next-generation ULK1 inhibitors.
References
- 1. Phospho-regulation and function of ULK1-ATG13 during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ULK1-ATG13 and their mitotic phospho-regulation by CDK1 connect autophagy to cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Controls for Ulk1-IN-3 Experiments
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Rigor in Autophagy Research
In the dynamic field of autophagy research, the selective ULK1 inhibitor, Ulk1-IN-3, has emerged as a valuable tool for dissecting the intricate mechanisms of this fundamental cellular process. As with any targeted inhibitor, the use of appropriate positive and negative controls is paramount to ensure the validity and reproducibility of experimental findings. This guide provides a comprehensive comparison of controls for experiments involving this compound, complete with experimental data, detailed protocols, and visual aids to facilitate robust experimental design.
Understanding this compound and the Importance of Controls
This compound is a novel chromone-based compound identified as a potential inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1)[1]. ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a catabolic process essential for cellular homeostasis, by which cells degrade and recycle their own components[2][3]. The ULK1 complex, which also includes ATG13, FIP200, and ATG101, acts as a crucial signaling hub that integrates upstream nutrient and energy signals to regulate the formation of autophagosomes[2][3].
Given the central role of ULK1 in autophagy, its inhibition by this compound provides a powerful approach to study the consequences of blocking this pathway. However, to confidently attribute observed effects to the specific inhibition of ULK1, a well-designed set of controls is non-negotiable. Positive controls are necessary to demonstrate that the experimental system is responsive to autophagy modulation, while negative controls are crucial for ruling out off-target effects of the inhibitor.
Comparison of Positive and Negative Controls
The selection of appropriate controls is context-dependent and should be tailored to the specific experimental question. Below is a comparison of commonly used positive and negative controls in the study of ULK1 inhibition.
| Control Type | Control Agent | Mechanism of Action | Advantages | Disadvantages |
| Positive Control | Starvation (Amino Acid Deprivation) | Induces autophagy by inhibiting mTORC1, a negative regulator of the ULK1 complex. | Physiologically relevant stimulus for autophagy. | Can have pleiotropic effects beyond ULK1 activation. |
| mTOR Inhibitors (e.g., Torin 1, Rapamycin) | Inhibit mTORC1, leading to the de-repression and activation of the ULK1 complex and subsequent autophagy induction. | More specific induction of the ULK1 pathway compared to starvation. | Rapamycin only partially inhibits mTORC1; Torin 1 is a more complete inhibitor. | |
| ULK1 Activators (e.g., Phenformin) | Can activate AMPK, which in turn phosphorylates and activates ULK1. | Directly targets the ULK1 pathway. | May have off-target effects. | |
| Negative Control | Vehicle (e.g., DMSO) | Solvent for this compound; should have no effect on autophagy. | Essential baseline control. | Not a control for off-target effects of the inhibitor scaffold. |
| Kinase-Dead ULK1 (e.g., K46R or K46I mutant) | A genetically engineered, catalytically inactive form of ULK1 that can act as a dominant-negative. | Highly specific for the role of ULK1 kinase activity. | Requires genetic manipulation of cells; does not control for off-target effects of a small molecule. | |
| Structurally Related Inactive Compound | An analogue of this compound that does not inhibit ULK1. | The ideal chemical negative control for off-target effects. | Often not commercially available and may require custom synthesis. | |
| Alternative ULK1 Inhibitors (e.g., SBI-0206965, ULK-101) | Inhibit ULK1 with different chemical scaffolds and potencies. | Can help confirm that the observed phenotype is due to ULK1 inhibition and not an artifact of a specific chemical structure. | Does not serve as a true negative control, but rather as a comparator. |
Quantitative Data for ULK1 Inhibitors
Direct, peer-reviewed quantitative data for this compound is limited. However, data from other well-characterized ULK1 inhibitors can provide a valuable benchmark for comparison.
| Compound | Target(s) | IC50 / EC50 | Cell-Based Assay Example | Reference |
| This compound | ULK1 (potential) | LC50: 3.2 µM (SW620 cells) | Inhibition of cell growth | [1] |
| SBI-0206965 | ULK1, ULK2 | ULK1 IC50: 108 nM; ULK2 IC50: 711 nM | Inhibition of Vps34 Ser249 phosphorylation | [4] |
| ULK-101 | ULK1, ULK2 | ULK1 IC50: 8.3 nM; ULK2 IC50: 30 nM | Inhibition of Beclin-1 Ser15 phosphorylation (EC50: 390 nM) | [5] |
Signaling Pathways and Experimental Workflows
To aid in the design and interpretation of experiments, the following diagrams illustrate the ULK1 signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: ULK1 Signaling Pathway. This diagram illustrates the central role of the ULK1 complex in autophagy initiation, its regulation by upstream signals like mTORC1 and AMPK, and its downstream phosphorylation targets. This compound acts by inhibiting the kinase activity of ULK1.
Caption: Experimental Workflow for this compound. This diagram outlines a typical workflow for investigating the effects of this compound on autophagy, from cell treatment to data analysis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on autophagy.
Protocol 1: Western Blot for ULK1 Substrates (e.g., p-Beclin-1, p-ATG13)
This protocol is designed to detect changes in the phosphorylation of direct ULK1 substrates.
Materials:
-
Cells of interest
-
This compound and control compounds (dissolved in DMSO)
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer or similar lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Beclin-1 (Ser14 or Ser30), anti-Beclin-1, anti-phospho-ATG13 (Ser355), anti-ATG13, anti-ULK1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with this compound (e.g., 1-10 µM) or control compounds for 1-2 hours.
-
Induce autophagy by replacing the medium with starvation medium or medium containing an mTOR inhibitor for 1-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Protocol 2: LC3 Turnover Assay
This assay measures autophagic flux by assessing the amount of LC3-II that accumulates in the presence of a lysosomal inhibitor.
Materials:
-
Same as Protocol 1, with the addition of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Primary antibody: anti-LC3B.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells as described in Protocol 1.
-
Treat cells with this compound or control compounds for the desired duration.
-
For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells for each condition.
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 2-4 from Protocol 1, using an anti-LC3B antibody for detection. Both LC3-I (cytosolic) and LC3-II (lipidated, membrane-bound) will be detected.
-
-
Data Analysis:
-
Quantify the band intensity of LC3-II.
-
Normalize the LC3-II signal to the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. A decrease in this difference in the presence of this compound indicates inhibition of autophagic flux.
-
Protocol 3: p62/SQSTM1 Degradation Assay
p62 is a selective autophagy receptor that is degraded during autophagy. Its accumulation is a marker of autophagy inhibition.
Materials:
-
Same as Protocol 1.
-
Primary antibody: anti-p62/SQSTM1.
Procedure:
-
Cell Culture and Treatment:
-
Plate and treat cells with this compound and controls as described in Protocol 1. Both basal and induced autophagy conditions can be assessed.
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 2-4 from Protocol 1, using an anti-p62/SQSTM1 antibody for detection.
-
-
Data Analysis:
-
Quantify the band intensity of p62.
-
Normalize the p62 signal to the loading control.
-
An accumulation of p62 in this compound-treated cells compared to the vehicle control indicates inhibition of autophagy.
-
Conclusion
The robust and reliable use of this compound in autophagy research is critically dependent on the implementation of appropriate positive and negative controls. By carefully selecting controls, presenting data in a clear and quantitative manner, and following detailed experimental protocols, researchers can ensure the integrity of their findings and contribute to a deeper understanding of the role of ULK1 in health and disease. This guide provides a foundational framework to assist researchers in designing and executing well-controlled experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ulk1-IN-3
Essential safety and logistical protocols for the handling and disposal of Ulk1-IN-3, a potent ULK1 kinase inhibitor.
Researchers and drug development professionals require clear, actionable guidance to ensure the safe handling of potent, biologically active compounds like this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive operational plan based on established safety protocols for potent research-grade kinase inhibitors. Adherence to these procedures is critical for minimizing exposure risk and maintaining a safe laboratory environment.
This compound is a novel, chromone-based inhibitor of ULK1, a serine/threonine kinase crucial for initiating autophagy.[1][2][3] It has been shown to inhibit the cell cycle, induce apoptosis, and promote oxidative stress in cancer cell lines.[1] Given its potent biological activity, all handling of this compound should be conducted with a high degree of caution.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory when working with this compound to create a barrier against potential contamination. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield for splash risks. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
This table is based on general safety protocols for potent kinase inhibitors and should be adapted to specific laboratory conditions and risk assessments.[4][5]
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.[4]
1. Designated Area:
-
All work with this compound, from weighing to disposal, must be conducted in a designated and clearly marked area within the laboratory.
2. Engineering Controls:
-
Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of powders or aerosols.[4][5]
-
Biological Safety Cabinet: All cell culture work involving this compound must be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[4]
3. Procedural Guidelines:
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, it must be thoroughly decontaminated after use.[4]
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even when gloves have been worn.[4]
-
Spill Management: In case of a spill, immediately alert laboratory personnel and follow established institutional spill cleanup procedures for potent compounds.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[4]
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[4]
-
Decontamination: All non-disposable equipment should be decontaminated using a validated procedure.
-
Sharps Waste: Contaminated needles and razor blades must be disposed of in a designated sharps container labeled as hazardous waste.[5]
-
Empty Containers: Containers of this compound should be managed as hazardous waste. If institutional policy allows, rinse the container three times with a suitable solvent and collect the rinsate as hazardous liquid waste.[5]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for the safe handling of this compound.
By implementing these safety and logistical measures, researchers can confidently work with this compound while minimizing risks and ensuring a secure laboratory environment. This proactive approach to safety is paramount in the responsible conduct of scientific research.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
